2-Methylisonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDHIMMPXRSDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376482 | |
| Record name | 2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4021-11-8 | |
| Record name | 2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 2-Methylisonicotinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 2-methylisonicotinic acid, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. This guide includes illustrative data, step-by-step methodologies for common analytical techniques, and logical workflow diagrams to aid researchers in their experimental design and execution.
Introduction to this compound
This compound, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic organic compound with the chemical formula C₇H₇NO₂. Its structure, featuring a pyridine ring with a carboxylic acid group at the 4-position and a methyl group at the 2-position, makes it a versatile building block in organic synthesis. It serves as an important raw material and intermediate for pharmaceuticals, agrochemicals, and dyestuffs. Understanding its solubility in various organic solvents is crucial for process development, formulation, purification, and quality control in these applications.
Quantitative Solubility Data
As of the date of this guide, specific quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively reported in publicly accessible literature. To assist researchers in the presentation of their findings, the following table provides an illustrative example of how such data can be structured.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (Mole Fraction, x) |
| Methanol | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Ethanol | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Acetone | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Isopropanol | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Ethyl Acetate | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Dichloromethane | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Acetonitrile | 25 | [Hypothetical Value] | [Hypothetical Value] |
| N,N-Dimethylformamide | 25 | [Hypothetical Value] | [Hypothetical Value] |
Note: The values in this table are for illustrative purposes only and are not based on experimental data. Researchers should determine these values experimentally.
Experimental Protocols for Solubility Determination
The following section details robust and widely accepted methodologies for determining the equilibrium solubility of this compound in organic solvents.
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]
Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Organic solvent of interest (HPLC grade or higher)
-
Glass vials or flasks with airtight screw caps or stoppers
-
Orbital shaker or magnetic stirrer with temperature control (e.g., a thermostatically controlled water bath)
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution reaches equilibrium with the solid phase.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C, 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][2] Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed container to remove any undissolved microparticles.[2] This step is critical to prevent contamination of the sample with solid material, which would lead to an overestimation of solubility.
The concentration of this compound in the filtered saturated solution can then be determined using one of the analytical methods described below.
This is a straightforward method for determining solubility, particularly in volatile solvents.[4][5][6]
Objective: To determine the mass of dissolved solute in a known mass or volume of the saturated solution.
Procedure:
-
Sample Collection: Pipette a precise volume (e.g., 5 or 10 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish or beaker.[6]
-
Weighing the Solution: Immediately weigh the dish containing the solution to determine the total mass of the sample.
-
Solvent Evaporation: Place the dish in a ventilated oven at a temperature sufficient to evaporate the solvent but well below the decomposition temperature of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Drying to Constant Mass: Continue drying the residue until a constant mass is achieved (i.e., the mass does not change between successive weighings after cooling in a desiccator).[6]
-
Calculation:
-
Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)
-
Solubility is typically expressed as grams of solute per 100 mL or 100 g of solvent.
-
This method is suitable if this compound has a significant chromophore that absorbs UV-Vis radiation, which is common for pyridine derivatives.[7]
Objective: To determine the concentration of the solute in the saturated solution by measuring its absorbance of light.
Procedure:
-
Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). Pyridine and its derivatives typically show absorption maxima in the UV range, for example, around 250-265 nm.[7]
-
Prepare Standard Solutions: Create a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.
-
Analyze the Saturated Solution: Take the clear, filtered saturated solution obtained from the shake-flask method and dilute it with a known factor using the same solvent, so that its absorbance falls within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which represents its solubility.
HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.[8][9][10]
Objective: To separate and quantify the concentration of this compound in the saturated solution.
Procedure:
-
Method Development: Develop an appropriate HPLC method (e.g., reverse-phase HPLC) with a suitable column, mobile phase, and detector (e.g., UV detector set at the λmax of the compound) that can effectively separate and quantify this compound.[10]
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the mobile phase or a compatible solvent.
-
Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Create a calibration curve by plotting peak area against concentration.
-
Analyze the Saturated Solution: Take the clear, filtered saturated solution and dilute it with a known factor using the mobile phase or a compatible solvent to bring its concentration into the linear range of the calibration curve.
-
Inject Sample: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the solubility of this compound in the organic solvent.[10]
Mandatory Visualizations
The following diagrams illustrate the logical and experimental workflows for determining the solubility of this compound.
Caption: Logical workflow for solubility determination.
Caption: Experimental workflow for the Shake-Flask Method.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. pharmajournal.net [pharmajournal.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. blog.brewerscience.com [blog.brewerscience.com]
- 10. pharmaguru.co [pharmaguru.co]
Spectroscopic Analysis of 2-Methylisonicotinic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 2-methylisonicotinic acid, a key building block in pharmaceutical and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Introduction
This compound, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic compound with the molecular formula C₇H₇NO₂. Its structure, consisting of a pyridine ring substituted with a methyl group and a carboxylic acid, makes it a versatile intermediate in organic synthesis. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications. This guide presents a summary of its spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Table 1: ¹H NMR Spectral Data of a 2-Methyl-Pyridine Carboxylic Acid Derivative (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.88 | d | 1H | Aromatic H |
| 7.86 | d | 1H | Aromatic H |
| 7.49 | t | 1H | Aromatic H |
| 2.55 | s | 3H | -CH₃ |
Data is representative of a closely related isomer, 6-methyl-2-pyridinecarboxylic acid, as comprehensive data for this compound was not available in the searched resources.[1]
Table 2: ¹³C NMR Spectral Data of Nicotinic Acid (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 167.4 | C=O (Carboxylic Acid) |
| 153.1 | Aromatic C |
| 141.8 | Aromatic C |
| 126.4 | Aromatic C |
| 107.0 | Aromatic C |
Data is for the parent compound, nicotinic acid, to provide an indication of the chemical shifts for the pyridine ring and carboxylic acid carbons.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium | C=C and C=N stretching (Pyridine ring) |
| ~1300 | Medium | C-O stretch / O-H bend |
This data is predicted based on characteristic IR absorption frequencies for carboxylic acids and substituted pyridines.[4][5][6][7][8][9][10]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 137 | ~100 | [M]⁺ (Molecular Ion) |
| 120 | Moderate | [M - OH]⁺ |
| 92 | Moderate | [M - COOH]⁺ |
The molecular weight of this compound is 137.14 g/mol . The fragmentation pattern is predicted based on the typical behavior of carboxylic acids and pyridine derivatives.[11]
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
¹H NMR Spectroscopy Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-12 ppm).
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy Protocol:
-
Instrument: A high-field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-200 ppm).
-
-
Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
Sample Preparation (Solid Sample):
-
KBr Pellet Method:
-
Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Thin Solid Film Method:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the solid sample.
-
IR Spectroscopy Protocol:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the KBr pellet without the sample).
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Electron Ionization (EI): This is a common method for volatile and thermally stable compounds. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where ions are formed.
Mass Spectrometry Protocol:
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire a full scan mass spectrum over a relevant mass-to-charge (m/z) range to identify the molecular ion and major fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of this compound.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
The spectral data and protocols presented in this guide provide a foundational understanding of the spectroscopic characteristics of this compound. While comprehensive, directly measured data for this specific compound can be elusive in public domains, the analysis of its structural analogues offers valuable insights for its identification and characterization. The combination of NMR, IR, and MS techniques, as outlined, provides a robust methodology for confirming the structure and purity of this compound, which is essential for its application in research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
A Comprehensive Technical Guide to 2-Methylisonicotinic Acid (CAS 4021-11-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylisonicotinic acid, with CAS number 4021-11-8, is a substituted pyridinecarboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including a pyridine ring, a carboxylic acid group, and a methyl group, offer multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.[1] This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its synthesis, purification, and analysis, and its significant role in the development of targeted therapeutics, particularly as a key intermediate for the IKKβ inhibitor ML-120B.
Physicochemical Properties
This compound is typically a white to off-white or light brown crystalline powder.[1] A summary of its key quantitative physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 4021-11-8 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Melting Point | 295-299 °C (decomposes) | [1] |
| Boiling Point (Predicted) | 368.2 ± 22.0 °C at 760 mmHg | [1] |
| pKa (Predicted) | 2.02 ± 0.10 | [1] |
| Appearance | White to almost white powder/crystal | [2] |
| Solubility | While specific quantitative data for this compound is not readily available, its isomer, nicotinic acid, is soluble in hot water and ethanol, and highly soluble in dimethyl sulfoxide (DMSO).[3][4] It is expected to have low solubility in non-polar organic solvents. | [3][4] |
Experimental Protocols
Synthesis: Oxidation of 2,4-Lutidine
A common synthetic route to this compound involves the selective oxidation of one of the methyl groups of 2,4-lutidine. While a specific detailed protocol was not found in the immediate search results, a general procedure can be outlined based on established chemical principles for the oxidation of alkylpyridines.
Materials:
-
2,4-Lutidine
-
Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
Procedure:
-
In a reaction vessel, a solution of 2,4-lutidine in water is prepared.
-
The solution is acidified with sulfuric acid.
-
A strong oxidizing agent, such as potassium permanganate, is added portion-wise while maintaining the reaction temperature.
-
After the addition is complete, the mixture is heated to drive the reaction to completion.
-
The reaction is cooled, and any excess oxidizing agent is quenched by the addition of sodium bisulfite.
-
The precipitated manganese dioxide is removed by filtration.
-
The pH of the filtrate is adjusted to the isoelectric point of this compound using hydrochloric acid or sodium hydroxide to precipitate the crude product.
-
The crude product is collected by filtration, washed with cold water, and dried.
Below is a Graphviz diagram illustrating the general experimental workflow for the synthesis and purification of this compound.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude this compound.[5][6]
Materials:
-
Crude this compound
-
Ethanol or an ethanol/water mixture
-
Activated charcoal (optional)
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
The crude this compound is placed in an Erlenmeyer flask.
-
The minimum amount of hot solvent (e.g., ethanol or an ethanol/water mixture) is added to dissolve the solid completely.[6]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
The hot solution is filtered by gravity filtration to remove insoluble impurities and activated charcoal.
-
The filtrate is allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[2][7]
-
The purified crystals are collected by vacuum filtration using a Büchner funnel.
-
The crystals are washed with a small amount of cold solvent.
-
The purified this compound is dried in a vacuum oven.
Analytical Methods: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a small amount of NaOD to aid solubility.
Expected ¹H NMR Signals:
-
A singlet for the methyl (CH₃) protons.
-
Signals corresponding to the protons on the pyridine ring. The exact chemical shifts and splitting patterns will depend on the substitution pattern.
-
A broad singlet for the carboxylic acid (COOH) proton, which may be exchangeable with D₂O.
Expected ¹³C NMR Signals:
-
A signal for the methyl carbon.
-
Signals for the carbons of the pyridine ring.
-
A signal for the carboxylic acid carbon.
The integration of the proton signals can be used to confirm the relative number of protons in different environments, and the absence of significant impurity peaks indicates a high degree of purity.
Biological Activity and Signaling Pathways
This compound is a key intermediate in the synthesis of the selective IκB kinase β (IKKβ) inhibitor, ML-120B (N-[6-chloro-7-methoxy-9H-β-carbolin-8-yl]-2-methylnicotinamide).[8][9] IKKβ is a critical component of the canonical NF-κB signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation.[10][11]
The NF-κB transcription factors are normally held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), the IKK complex, which includes the catalytic subunits IKKα and IKKβ, is activated.[1] IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[11][12] The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response and cell survival.[10]
By inhibiting IKKβ, compounds derived from this compound, such as ML-120B, can block the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[8] This mechanism of action makes IKKβ inhibitors promising therapeutic agents for inflammatory diseases and certain types of cancer where the NF-κB pathway is constitutively active.[9][11]
The following Graphviz diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by IKKβ inhibitors derived from this compound.
Applications in Drug Development
The primary application of this compound in drug development is its role as a key starting material and intermediate.[1] Its utility is highlighted in the synthesis of:
-
IKKβ Inhibitors: As detailed above, it is a precursor to ML-120B, a potent and selective inhibitor of IKKβ investigated for the treatment of inflammatory diseases like rheumatoid arthritis and certain cancers, including multiple myeloma.[8][13]
-
Oncolytic Drugs: It is also an intermediate in the synthesis of BAY-1082439, a selective PI3Kα/β/δ inhibitor with applications in cancer therapy.[14]
The versatility of the pyridinecarboxylic acid scaffold suggests that this compound can be used to generate libraries of compounds for screening against various biological targets.
Safety Information
This compound is an irritant. Standard laboratory safety precautions should be taken when handling this compound.
| Hazard Information | GHS Pictogram | Signal Word | Hazard Statements |
| GHS Classification | GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
References
- 1. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. famu.edu [famu.edu]
- 4. researchgate.net [researchgate.net]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
physical and chemical properties of 2-Methylisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methylisonicotinic acid. It includes quantitative data, detailed experimental protocols for property determination, and visualizations of key processes to support research and development activities.
Core Properties of this compound
This compound, also known as 2-methyl-4-pyridinecarboxylic acid, is a substituted pyridine derivative.[1][2] Its structure, featuring a carboxylic acid group and a methyl group on a pyridine ring, makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[3][4]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystal | [1][4] |
| Melting Point | 294 - 299 °C | [4][5] |
| Boiling Point | 368.2 ± 22.0 °C (Predicted) | [4][5] |
| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in water | [6] |
Table 2: Chemical and Computational Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₂ | [5][7] |
| Molecular Weight | 137.14 g/mol | [5][7] |
| CAS Number | 4021-11-8 | [1] |
| pKa | 2.02 ± 0.10 (Predicted) | [4] |
| LogP | 1.08822 | [7] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [7][8] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 1 | [7] |
| SMILES | CC1=NC=CC(=C1)C(=O)O | [2][7] |
| InChIKey | PMDHIMMPXRSDML-UHFFFAOYSA-N | [2][4] |
Spectral Data
Spectral analysis is crucial for the structural confirmation of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The exact chemical shifts would depend on the solvent used. For the related isonicotinic acid in DMSO-d₆, aromatic protons appear between δ 7.8 and 8.8 ppm.[9] The methyl group protons of this compound would likely appear as a singlet in the upfield region (around δ 2.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the carboxylic acid carbon, the carbons of the pyridine ring, and the methyl carbon.
-
IR (Infrared Spectroscopy): The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹), and C-H stretching of the methyl and aromatic groups.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ).
Spectra for this compound are available in public databases such as ChemicalBook for detailed analysis.[10]
Experimental Protocols
Detailed and standardized methodologies are essential for obtaining reliable and reproducible data.
A common synthetic route to this compound involves the oxidation of 2,4-lutidine (2,4-dimethylpyridine).
Protocol: Oxidation of 2,4-Lutidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-lutidine and a suitable oxidizing agent (e.g., potassium permanganate or selenium dioxide) in an appropriate solvent like water or pyridine.[3]
-
Reaction Execution: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using potassium permanganate, the manganese dioxide byproduct is removed by filtration.
-
Isolation: Acidify the filtrate with an acid (e.g., hydrochloric acid) to precipitate the product, this compound.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or water) to obtain the purified product.
Caption: Synthetic workflow for this compound.
NMR titration is a powerful method for determining pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH.[11][12][13]
Protocol: NMR Titration for pKa Determination
-
Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent system (e.g., D₂O or a mixed aqueous-organic solvent) across a range of pH (or pD) values.[13] The pH can be adjusted by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).
-
NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.[13]
-
Data Analysis: Identify a proton signal (e.g., one of the aromatic protons) that shows a significant chemical shift change upon protonation/deprotonation.
-
Curve Fitting: Plot the chemical shift (δ) of the selected proton against the pH of the solution. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[12]
Caption: Workflow for pKa determination using NMR titration.
The shake-flask method is the gold standard for determining equilibrium solubility.[14]
Protocol: Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., water, or buffers at pH 1.2, 4.5, and 6.8) in a sealed flask.[15][16]
-
Equilibration: Agitate the flask at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[14][16]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).[14]
-
Quantification: Withdraw a precise aliquot of the clear supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the shake-flask solubility method.
Biological Activity and Signaling Pathways
While specific signaling pathway interactions for this compound are not extensively documented, its structural similarity to nicotinic acid (niacin) suggests potential biological relevance. Nicotinic acid is known to interact with the G protein-coupled receptor HM74A (also known as GPR109A).[17] Activation of this receptor can influence lipid metabolism and is linked to the arachidonic acid (AA) signaling pathway, which is involved in the prostaglandin release that causes skin flushing, a common side effect of niacin therapy.[17]
Derivatives of nicotinic and isonicotinic acids have been explored for a wide range of biological activities, including antibacterial and antifungal properties.[18][19][20][21] The specific activity of this compound would be an area for further investigation.
Caption: Simplified nicotinic acid signaling pathway via HM74A.
References
- 1. This compound | 4021-11-8 | TCI AMERICA [tcichemicals.com]
- 2. 2-Methylpyridine-4-carboxylic acid | C7H7NO2 | CID 2762821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4021-11-8 [chemicalbook.com]
- 4. This compound CAS#: 4021-11-8 [amp.chemicalbook.com]
- 5. This compound CAS NO. :4021-11-8, China this compound CAS NO. :4021-11-8 Selling, Selling China this compound CAS NO. :4021-11-8, Worldyang Chemi [chemnet.com]
- 6. Methyl isonicotinate, 98% | Fisher Scientific [fishersci.ca]
- 7. chemscene.com [chemscene.com]
- 8. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isonicotinic acid(55-22-1) 1H NMR [m.chemicalbook.com]
- 10. This compound(4021-11-8) 1H NMR spectrum [chemicalbook.com]
- 11. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. scielo.br [scielo.br]
- 17. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 21. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies and expected structural characteristics of 2-methylisonicotinic acid in its crystalline state. While a complete, publicly available crystal structure for this compound has not been identified in leading crystallographic databases at the time of this report, this document outlines the established experimental protocols for its synthesis, crystallization, and crystal structure determination via single-crystal X-ray diffraction. Furthermore, based on the known crystal structure of the closely related isonicotinic acid, this guide presents the anticipated molecular geometry, intermolecular interactions, and crystal packing motifs. This information is crucial for researchers in materials science and drug development for understanding the solid-state properties of this compound.
Introduction
This compound, a derivative of pyridine-4-carboxylic acid, is a valuable building block in the synthesis of pharmaceuticals and other functional organic materials. Its molecular structure, featuring a pyridine ring, a carboxylic acid group, and a methyl group, allows for a variety of intermolecular interactions that dictate its crystal packing and, consequently, its physicochemical properties such as solubility, melting point, and stability. A thorough understanding of its crystal structure is therefore paramount for its application in drug development and materials science.
This guide details the typical experimental workflow for the crystal structure analysis of a small organic molecule like this compound. It also provides a predictive analysis of its crystal structure based on analogous compounds.
Molecular Properties of this compound
A summary of the key molecular properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 2-methylpyridine-4-carboxylic acid |
| CAS Number | 4021-11-8 |
| Canonical SMILES | CC1=NC=CC(=C1)C(=O)O |
| Predicted Melting Point | 295-299 °C |
Experimental Protocols
The determination of the crystal structure of this compound would follow a well-established set of experimental procedures.
Synthesis and Purification
This compound can be synthesized through the oxidation of 2,4-lutidine (2,4-dimethylpyridine). A common oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an aqueous solution. The reaction is typically heated to drive it to completion. After the reaction, the manganese dioxide byproduct is removed by filtration. The product, this compound, is then isolated by acidification of the filtrate, which causes it to precipitate out of the solution.
The crude product is purified by recrystallization. A suitable solvent system, such as an ethanol/water mixture, is used to dissolve the compound at an elevated temperature, followed by slow cooling to allow for the formation of high-quality crystals.
Single Crystal Growth
Growing single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis.[1] Several methods can be employed:
-
Slow Evaporation: A saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture with water) is prepared. The container is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. Over time, single crystals will form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and promoting the growth of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.[1] The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections). The positions and intensities of these reflections are recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit.
This initial model is then refined using a least-squares method. In this process, the atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.
Visualization of Experimental and Logical Workflows
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like this compound.
Predicted Intermolecular Interactions in this compound Crystal
Based on the known crystal structure of isonicotinic acid, it is highly probable that the crystal structure of this compound is stabilized by strong intermolecular hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). The pyridine nitrogen atom is also a strong hydrogen bond acceptor.
The most likely primary interaction is a hydrogen bond between the carboxylic acid proton of one molecule and the pyridine nitrogen of an adjacent molecule. This would lead to the formation of infinite chains or cyclic motifs. Additionally, the carbonyl oxygen of the carboxylic acid can accept a hydrogen bond from the hydroxyl group of another carboxylic acid, leading to dimer formation.
The following diagram illustrates these potential hydrogen bonding interactions.
Predicted Crystal Data
While the precise unit cell parameters and space group for this compound are not available, we can anticipate some general features based on related structures. It is likely to crystallize in a common space group for organic molecules, such as P2₁/c or P-1. The presence of the methyl group, compared to isonicotinic acid, will likely lead to a larger unit cell volume.
Conclusion
This technical guide has outlined the essential methodologies for the crystal structure analysis of this compound. Although a definitive crystal structure is not yet publicly available, the provided experimental protocols and predictive analysis of its solid-state behavior offer a valuable resource for researchers. The anticipated strong intermolecular hydrogen bonding will be a key determinant of its crystal packing and physical properties. The detailed workflow and visualizations serve as a practical guide for the characterization of this and similar small organic molecules, which is of significant interest to the pharmaceutical and materials science communities.
References
Theoretical Properties of 2-Methylisonicotinic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine derivative, its structural motifs are foundational in the development of various pharmacologically active agents. This technical guide provides a comprehensive overview of the theoretical properties of this compound, summarizing its physicochemical characteristics, expected spectroscopic data, and its pivotal role as a synthetic intermediate. Detailed, generalized experimental protocols for its synthesis and analysis are presented, alongside logical and experimental workflow visualizations to support further research and development.
Introduction
This compound (CAS No: 4021-11-8) is a derivative of isonicotinic acid, a well-established pharmacophore in drug discovery. While isonicotinic acid itself is a precursor to the anti-tuberculosis drug isoniazid, its methylated analogue serves as a crucial building block for more complex molecules.[1] The presence of the carboxylic acid, pyridine nitrogen, and methyl group offers multiple sites for chemical modification, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3] Notably, derivatives of this compound are key components in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4] This guide aims to consolidate the theoretical and known properties of this compound to serve as a foundational resource for professionals in the field.
Physicochemical and Computational Properties
The fundamental properties of this compound are summarized below. These values, derived from experimental data and computational predictions, are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₂ | [2][5] |
| Molecular Weight | 137.14 g/mol | [2][5] |
| Appearance | White to almost white powder/crystal | [6][7] |
| Melting Point | 294 - 299 °C (decomposes) | [2][3] |
| Boiling Point (Predicted) | 368.2 ± 22.0 °C at 760 mmHg | [2][3] |
| pKa (Predicted) | 2.02 ± 0.10 | [2][3] |
| LogP (Predicted) | 1.088 | [5] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 1 | [5] |
| CAS Number | 4021-11-8 | [2][6] |
Spectroscopic Properties (Theoretical)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the three aromatic protons on the pyridine ring, in addition to a broad singlet for the carboxylic acid proton.
-
Aromatic Protons (H3, H5, H6): Expected to appear in the δ 7.0-9.0 ppm region. The specific splitting patterns (doublets, doublet of doublets) will depend on their coupling constants.
-
Methyl Protons (-CH₃): A singlet is expected in the upfield region, typically around δ 2.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, highly dependent on solvent and concentration, is expected far downfield, typically δ 10-13 ppm.[3][8]
-
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in unique chemical environments.
-
Carboxylic Carbon (C=O): Expected in the δ 165-185 ppm range.[9]
-
Pyridine Ring Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon attached to the methyl group (C2) and the carboxyl group (C4) will have distinct shifts from the others.[9][10]
-
Methyl Carbon (-CH₃): Expected in the upfield region, typically δ 15-25 ppm.[9]
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to its key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Alkyl) | 3000 - 2850 | Stretching |
| C=O (Carboxylic Acid) | 1725 - 1700 (strong) | Stretching |
| C=C, C=N (Aromatic Ring) | 1600 - 1450 (multiple bands) | Stretching |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |
Table data is based on standard IR correlation tables.[5][6][11][12][13]
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z of 137. Key fragmentation patterns would likely involve:
-
Loss of -OH (m/z 120): A common fragmentation for carboxylic acids.[14]
-
Loss of -COOH (m/z 92): Decarboxylation leading to a methylpyridine fragment.[14]
-
Further fragmentation of the pyridine ring.
Biological Activity and Pharmacological Relevance
Direct studies on the biological activity of this compound are limited. Its primary significance lies in its role as a key synthetic intermediate for pharmacologically active compounds.
Intermediate for PARP Inhibitors
This compound and its derivatives are critical starting materials in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.[4] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations. The synthesis of these inhibitors often involves multi-step processes where the pyridine scaffold of this compound is elaborated to fit into the nicotinamide binding pocket of the PARP enzyme.
Potential Antimicrobial and Anti-inflammatory Activity
The broader class of isonicotinic acid derivatives has demonstrated significant antimicrobial and anti-inflammatory properties.[1] While not specifically confirmed for the 2-methyl derivative, its structural similarity to other active compounds suggests it could be a valuable scaffold for developing new agents in these therapeutic areas.
Experimental Protocols (Generalized)
The following sections outline generalized, representative protocols for the synthesis and analysis of this compound based on established chemical principles for similar compounds.
Synthesis via Oxidation of 2,4-Lutidine
A common method for preparing pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines. This compound can be synthesized by the selective oxidation of the methyl group at the 4-position of 2,4-lutidine. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this transformation.[15][16]
Materials:
-
2,4-Lutidine
-
Potassium Permanganate (KMnO₄)
-
Water (H₂O)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification
-
Sodium bisulfite (NaHSO₃) for quenching excess permanganate
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,4-lutidine in water.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the stirred 2,4-lutidine solution. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating its consumption. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct.
-
Quenching: Add sodium bisulfite to the filtrate until the solution becomes colorless to destroy any remaining KMnO₄.
-
Isolation: Carefully acidify the filtrate with a mineral acid (e.g., H₂SO₄) to a pH of approximately 3-4. The product, this compound, will precipitate out of the solution as it is least soluble near its isoelectric point.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purity assessment of this compound.
5.2.1 High-Performance Liquid Chromatography (HPLC)
Instrumentation & Conditions (Representative):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6][17]
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.[7][17]
-
Mobile Phase B: Acetonitrile or Methanol.[7]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound. For example, 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detector at a wavelength of ~264 nm, which is near the absorbance maximum for the parent isonicotinic acid.[18]
-
Column Temperature: 30-40 °C.
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable diluent, which is often a mixture of the mobile phases (e.g., 50:50 water:acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of carboxylic acids by GC-MS is challenging due to their low volatility and polar nature. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).[19]
Generalized Derivatization (Esterification):
-
Dissolve the dried sample in a suitable solvent (e.g., Toluene).
-
Add a derivatizing agent such as BF₃-Methanol or a silylation agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.
-
The resulting solution containing the volatile derivative can then be directly injected into the GC-MS system.
Conclusion
This compound is a compound with well-defined physicochemical properties that make it a valuable and versatile building block in organic synthesis. While direct pharmacological applications are not extensively documented, its role as a key intermediate, particularly in the synthesis of advanced cancer therapeutics like PARP inhibitors, is firmly established. The theoretical spectroscopic data and generalized experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their synthetic and analytical endeavors. Further experimental work to fully characterize its spectroscopic properties and explore its potential direct biological activities would be a valuable contribution to the field.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 2. 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR [m.chemicalbook.com]
- 3. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0012130) [hmdb.ca]
- 9. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. Livestock Metabolome Database: 1H NMR Spectrum (LMDB00264) [lmdb.ca]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000243) [hmdb.ca]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 18. spectrabase.com [spectrabase.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to 2-Methylisonicotinic Acid: Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Methylisonicotinic acid (CAS No. 4021-11-8). The following sections detail crucial data on its properties, hazards, handling procedures, and emergency responses, compiled to ensure its safe use in research and development settings.
Chemical and Physical Properties
This compound, also known as 2-methyl-4-pyridinecarboxylic acid, is a substituted pyridine derivative.[1][2] It serves as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4021-11-8 | [2][4] |
| Molecular Formula | C₇H₇NO₂ | [2][4] |
| Molecular Weight | 137.14 g/mol | [2][4] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 295-299 °C (decomposes) | [2] |
| Boiling Point | 368.2 ± 22.0 °C (Predicted) | [2] |
| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.02 ± 0.10 (Predicted) | [2] |
| Storage Temperature | Room temperature; keep in a dark, dry place | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its potential hazards.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Warning |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
| Warning |
Note: While some sources also indicate potential for respiratory irritation (H335), this is not universally listed for this compound itself but is common for related nicotinic acid derivatives.[5]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental conditions should be conducted to determine the appropriate level of PPE.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Handling Procedures
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool, dry, and dark place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 4: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. |
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
Detailed toxicological data for this compound is limited. However, based on its GHS classification, it is known to be a skin and eye irritant. The toxicological properties have not been fully investigated.
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a common method for forming an amide bond from this compound and a primary or secondary amine using a coupling agent.
Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Reaction vessel and magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography system)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent, add the amine (1.0-1.2 equivalents) and the organic base (2.0-3.0 equivalents).
-
Add the coupling agent (1.1-1.5 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualization of a Potential Biological Pathway
Currently, there is no established signaling pathway directly attributed to this compound in publicly available literature. However, its structural analog, 2-bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib.[6] PARP enzymes are crucial for DNA repair. In the context of certain cancers with deficiencies in other DNA repair mechanisms (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality and cancer cell death.
The following diagram illustrates the general DNA damage repair pathway involving PARP and the inhibitory action of compounds derived from similar structural scaffolds.
References
An In-depth Technical Guide to the Reactivity of 2-Methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a carboxylic acid and a methyl group, provides multiple sites for chemical modification, making it a versatile building block for the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of the reactivity of this compound, including its physicochemical properties, key reactions, and its application in drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems and for the design of reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 137.14 g/mol | --INVALID-LINK-- |
| Melting Point | 295-299 °C (decomposes) | --INVALID-LINK-- |
| Boiling Point (Predicted) | 368.2 ± 22.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.230 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 2.02 ± 0.10 | --INVALID-LINK-- |
| LogP (Predicted) | 1.08822 | --INVALID-LINK-- |
| Appearance | White to almost white powder/crystal | --INVALID-LINK-- |
| CAS Number | 4021-11-8 | --INVALID-LINK-- |
Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives. Typical spectroscopic data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR | Data available from various suppliers like ChemicalBook. |
| ¹³C NMR | Data available from various suppliers like ChemicalBook. |
| IR | Data available from various suppliers like ChemicalBook. |
| Mass Spectrometry | Data available from various suppliers like ChemicalBook. |
Core Reactivity
The reactivity of this compound is primarily governed by the interplay of its three key functional components: the carboxylic acid group, the pyridine ring, and the methyl group.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is the most reactive site for many transformations, allowing for the formation of a variety of derivatives.
-
Acidity and Salt Formation: As a carboxylic acid, it readily undergoes deprotonation in the presence of a base to form the corresponding carboxylate salt. The predicted pKa of 2.02 suggests it is a relatively strong acid for a carboxylic acid, influenced by the electron-withdrawing nature of the pyridine ring.[2]
-
Esterification: this compound can be converted to its corresponding esters through various methods, most commonly via acid-catalyzed esterification (Fischer esterification) with an alcohol.
-
Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This is a crucial reaction in the synthesis of many biologically active molecules and is often facilitated by coupling agents.
-
Conversion to Acyl Chloride: The hydroxyl group of the carboxylic acid can be replaced by a chloride atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, yielding the highly reactive 2-methylisonicotinoyl chloride.
Reactivity of the Pyridine Ring
The pyridine ring is an aromatic heterocycle with a nitrogen atom that influences its reactivity.
-
Basicity: The nitrogen atom in the pyridine ring is basic and can be protonated by strong acids.
-
Nucleophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although this is less common than electrophilic substitution in benzene rings. The positions on the ring are activated or deactivated towards substitution based on the existing substituents.
-
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, which can alter the reactivity of the ring system.
Reactivity of the Methyl Group
The methyl group is generally the least reactive site but can undergo reactions under specific conditions.
-
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
-
Halogenation: Radical halogenation of the methyl group can occur under UV light or with radical initiators.
Key Experimental Protocols
This section provides detailed methodologies for key reactions involving this compound.
Protocol for Esterification (Fischer Esterification)
This protocol describes the synthesis of methyl 2-methylisonicotinate.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, suspend this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by distillation or column chromatography if necessary.
Protocol for Amide Coupling
This protocol outlines a general procedure for the formation of an amide from this compound and an amine using a coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel, magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2-3 equivalents of DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol for Conversion to 2-Methylisonicotinoyl Chloride
This protocol describes the synthesis of the acid chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂) (optional, as solvent)
-
Round-bottom flask, reflux condenser with a gas trap
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
Place this compound in a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., connected to a bubbler with a sodium hydroxide solution).
-
Carefully add an excess of thionyl chloride to the flask (can be used as both reagent and solvent). Alternatively, the reaction can be carried out in an inert solvent like anhydrous dichloromethane.
-
Heat the mixture to reflux gently. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-methylisonicotinoyl chloride is often used directly in the next step without further purification due to its high reactivity and moisture sensitivity.
Application in Drug Discovery: Synthesis of PARP Inhibitors
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A prominent example is its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.
PARP Inhibition Signaling Pathway
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. In BRCA-deficient cancer cells, these DSBs cannot be repaired, resulting in cell death through a mechanism known as synthetic lethality.
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in BRCA-mutant cancer cells.
Experimental Workflow: Synthesis of a Niraparib Analogue Intermediate
The synthesis of PARP inhibitors like Niraparib often involves a multi-step process where a derivative of this compound is a key building block. The following workflow illustrates a generalized synthetic route.
Caption: A generalized workflow for the synthesis of a Niraparib analogue from a this compound derivative.
Conclusion
This compound is a versatile and reactive molecule with significant applications in organic synthesis and drug discovery. Its reactivity is characterized by the distinct chemistries of its carboxylic acid, pyridine, and methyl functionalities. A thorough understanding of these reactive sites and the protocols for their transformation is essential for researchers and scientists working on the development of novel chemical entities. The successful application of this compound derivatives in the synthesis of targeted therapies like PARP inhibitors highlights its importance as a key building block in modern medicinal chemistry. Further exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the development of innovative therapeutic agents.
References
2-Methylisonicotinic acid molecular weight and formula
2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic compound that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, incorporating a carboxylic acid group and a methyl group on a pyridine ring, provides multiple sites for chemical modification, rendering it a versatile intermediate in organic synthesis.[1][2]
Below is a summary of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| CAS Number | 4021-11-8 |
| Synonyms | 2-Methyl-4-pyridinecarboxylic acid, 4-Carboxy-2-methylpyridine |
This table summarizes the molecular formula and weight of this compound.[2][3][4][5][6]
While this document provides the core physicochemical data for this compound, a comprehensive technical guide would necessitate the inclusion of detailed experimental protocols and pathway visualizations. The generation of such content requires specific experimental contexts and objectives which are beyond the scope of this initial summary. For researchers and drug development professionals, further investigation into specific synthetic routes, reaction kinetics, and biological screening assays would be the logical next steps for a complete assessment of this compound's potential.
References
- 1. This compound | 4021-11-8 [chemicalbook.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 4021-11-8|this compound|BLD Pharm [bldpharm.com]
- 5. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylpyridine-4-carboxylic acid | C7H7NO2 | CID 2762821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methylisonicotinic Acid from 2,4-Lutidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid group and a methyl group on the pyridine ring, allows for diverse chemical modifications, making it a key intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed application notes and protocols for the synthesis of this compound.
Important Note on Starting Material: The synthesis of this compound (2-methyl-4-pyridinecarboxylic acid) requires the selective oxidation of the methyl group at the 4-position of 2,4-lutidine (2,4-dimethylpyridine). The oxidation of 2-picoline (2-methylpyridine) would yield picolinic acid (pyridine-2-carboxylic acid) and is therefore not the correct starting material for this synthesis.
Overview of Synthetic Approach
The primary synthetic route to this compound involves the selective oxidation of the 4-methyl group of 2,4-lutidine. The methyl group at the 4-position is generally more susceptible to oxidation than the methyl group at the 2-position due to electronic effects within the pyridine ring. Various oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) being a common and effective choice. The reaction is typically performed in an aqueous medium under controlled temperature conditions to favor the mono-oxidation product.
Experimental Protocols
Protocol 1: Oxidation of 2,4-Lutidine using Potassium Permanganate
This protocol details the synthesis of this compound via the oxidation of 2,4-lutidine with potassium permanganate.
Materials:
-
2,4-Lutidine (2,4-dimethylpyridine)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-lutidine and deionized water.
-
Addition of Oxidant: While stirring the solution, slowly add a solution of potassium permanganate in deionized water through a dropping funnel. The addition should be controlled to maintain the reaction temperature within a specific range (e.g., 80-90 °C). The reaction is exothermic, and cooling may be necessary.
-
Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water to recover any adsorbed product.
-
Combine the filtrate and washings. If the solution is still colored due to residual permanganate, add a small amount of sodium bisulfite or sodium sulfite until the solution becomes colorless.
-
Acidify the clear solution with concentrated sulfuric acid to a pH of approximately 3-4. This will precipitate the crude this compound.
-
-
Purification:
-
Collect the crude product by filtration using a Buchner funnel.
-
Wash the crude product with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude acid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and then cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound from 2,4-lutidine using potassium permanganate. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 2,4-Lutidine | N/A |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | N/A |
| Typical Molar Ratio (Lutidine:KMnO₄) | 1 : 2.5 - 3.0 | General knowledge of oxidation reactions |
| Reaction Temperature | 80 - 90 °C | General knowledge of oxidation reactions |
| Reaction Time | 4 - 8 hours | General knowledge of oxidation reactions |
| Typical Yield of Crude Product | 60 - 75% | Estimated based on similar reactions |
| Purity after Recrystallization | >98% | General laboratory practice |
| Melting Point | 243-246 °C (decomposes) | Literature value |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound from 2,4-lutidine.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Concentrated acids (sulfuric acid, hydrochloric acid) are corrosive and should be handled with extreme caution.
-
The reaction can be exothermic; ensure proper temperature control.
Application Notes and Protocols: Utilizing 2-Methylisonicotinic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-methylisonicotinic acid in peptide synthesis. While not a canonical amino acid, its structural features offer intriguing possibilities for modifying peptide properties, such as enhancing metabolic stability, improving cell permeability, and introducing a metal-chelating or hydrogen-bonding moiety.[1][2] This document outlines hypothetical protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS) and discusses its potential biological implications.
Introduction to this compound in Peptide Design
This compound is a pyridine-based carboxylic acid. The incorporation of such heterocyclic moieties into peptides can significantly alter their pharmacological properties. The pyridine ring can engage in π-π stacking interactions and act as a hydrogen bond acceptor, potentially improving binding affinity to biological targets.[1] Furthermore, the nitrogen atom in the pyridine ring can be protonated under physiological conditions, influencing the peptide's overall charge and solubility.[1]
The methyl group at the 2-position introduces steric hindrance, which may shield the adjacent peptide bond from enzymatic degradation, thereby increasing the peptide's in vivo half-life. This strategic modification is a common goal in peptide drug development.
Applications in Peptide Synthesis
The primary application of this compound in this context is as a capping agent for the N-terminus of a peptide or for incorporation as a non-canonical building block within the peptide sequence.
-
N-Terminal Capping: Acetylation of the N-terminus is a common strategy to neutralize the positive charge and mimic natural proteins.[3] Using this compound as a capping agent introduces a bulky, heterocyclic moiety that can influence the peptide's interaction with its target and improve stability.
-
Internal Incorporation: While challenging, the direct incorporation of this compound as an internal residue would create a unique peptide backbone structure. This could be used to induce specific secondary structures or to act as a linker for conjugation to other molecules.
Experimental Protocols
The following protocols are based on established solid-phase peptide synthesis (SPPS) methodologies, adapted for the likely challenging coupling of the sterically hindered this compound.[4][5][6] The widely used Fmoc/tBu strategy is described.[7][8][9][10]
Materials and Reagents
-
Resins: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[7]
-
Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
-
This compound
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc-Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Protocol 1: N-Terminal Capping with this compound
This protocol describes the capping of a peptide chain synthesized on a solid support.
Workflow for N-Terminal Capping
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. peptide.com [peptide.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
2-Methylisonicotinic Acid as a Ligand for Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylisonicotinic acid, a derivative of pyridine-4-carboxylic acid (isonicotinic acid), presents a compelling scaffold for the development of novel metal complexes with diverse applications in medicinal chemistry, catalysis, and materials science.[1][2] Its structural features, including the pyridine nitrogen, the carboxylic acid group, and a methyl substituent, offer multiple coordination sites and the potential for fine-tuning the steric and electronic properties of the resulting metal complexes.[1] While specific research on metal complexes of this compound is emerging, extensive studies on analogous pyridine carboxylic acid ligands provide a strong foundation for predicting their coordination behavior, synthetic routes, and potential biological activities.
This document provides detailed application notes and generalized experimental protocols for the synthesis, characterization, and evaluation of metal complexes featuring this compound as a primary ligand. These guidelines are intended to serve as a comprehensive resource for researchers initiating studies in this area.
Application Notes
The incorporation of this compound into metal complexes is anticipated to yield compounds with a range of applications, primarily driven by the synergistic interplay between the metal center and the ligand.
Potential Therapeutic Applications:
-
Antimicrobial Agents: Metal complexes of pyridine derivatives often exhibit enhanced antimicrobial activity compared to the free ligands. The chelation of a metal ion can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets. It is hypothesized that these complexes may interfere with essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity.
-
Anticancer Agents: The design of metal-based anticancer drugs is a burgeoning field. By analogy with other pyridine carboxylate complexes, this compound complexes of metals like zinc, copper, and nickel could exhibit cytotoxicity against cancer cell lines.[3][4] Potential mechanisms of action include the induction of apoptosis through reactive oxygen species (ROS) generation, inhibition of key enzymes like DNA gyrase, or direct interaction with DNA, leading to cleavage.[3][5]
-
Antioxidant Activity: Some metal complexes, particularly those of zinc(II) and copper(II), have shown promising antioxidant properties.[3][4] They may act as scavengers of free radicals, protecting cells from oxidative damage, which is implicated in a variety of diseases.
Other Potential Applications:
-
Catalysis: The well-defined coordination geometry of metal complexes makes them suitable candidates for catalysts in various organic transformations.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of this compound (N-donor and carboxylate O-donor) makes it a suitable building block for the construction of coordination polymers and MOFs with potential applications in gas storage, separation, and sensing.[6][7]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound complexes, the following table presents representative data for analogous metal complexes with pyridine-based ligands to provide an expected range of biological activity.
| Complex Type | Metal Ion | Ligand System | Biological Activity Metric (IC₅₀/MIC) | Target Organism/Cell Line | Reference |
| Zinc(II) Complex | Zn(II) | Aminoquinoline Derivative | IC₅₀: 10.46 µg/mL (Antioxidant) | DPPH Assay | [3][4] |
| Copper(II) Complex | Cu(II) | Aminoquinoline Derivative | IC₅₀: 8.62 µg/mL (Antioxidant) | DPPH Assay | [3][4] |
| Copper(II) Complex | Cu(II) | Aminoquinoline Derivative | High Activity Index vs. E. coli | Escherichia coli | [3][4] |
| Zinc(II) Complex | Zn(II) | Aminoquinoline Derivative | Moderate Activity Index vs. E. coli | Escherichia coli | [3][4] |
| Nickel(II) Complex | Ni(II) | Aminoquinoline Derivative | Lower Activity Index vs. E. coli | Escherichia coli | [3][4] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound, based on established methods for similar ligands.
Protocol 1: General Synthesis of a Metal(II) bis(2-methylisonicotinate) Complex
Objective: To synthesize a neutral metal(II) complex with this compound.
Materials:
-
This compound
-
A soluble metal(II) salt (e.g., copper(II) acetate, zinc(II) chloride, nickel(II) nitrate)
-
Methanol or Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Ligand Preparation: Dissolve 2 mmol of this compound in 20 mL of a 1:1 methanol/water mixture.
-
Deprotonation: While stirring, slowly add 0.1 M NaOH solution dropwise until the this compound is fully dissolved and the pH is approximately 6-7.
-
Metal Salt Addition: In a separate flask, dissolve 1 mmol of the chosen metal(II) salt in 10 mL of deionized water.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. A precipitate is expected to form.
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with small portions of cold deionized water, followed by cold methanol, to remove any unreacted starting materials.
-
Drying: Dry the resulting solid in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 50 °C).
Protocol 2: Characterization of the Synthesized Complex
Objective: To confirm the formation and determine the properties of the synthesized metal complex.
Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the coordination of the ligand to the metal ion.
-
Procedure: Record the FTIR spectra of the free this compound and the synthesized complex.
-
Expected Observations: A shift in the stretching frequencies of the carboxylate group (COO⁻) upon coordination to the metal ion. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of new bands at lower frequencies corresponding to M-N and M-O bonds.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To investigate the electronic transitions and coordination geometry of the complex.
-
Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO) and record the UV-Vis spectrum.
-
Expected Observations: For transition metal complexes, d-d electronic transitions may be observed in the visible region, providing information about the geometry around the metal center (e.g., octahedral, tetrahedral).
-
-
Elemental Analysis (C, H, N):
-
Purpose: To determine the empirical formula of the complex and confirm its purity.
-
Procedure: Submit a sample of the dried complex for elemental analysis.
-
Expected Observations: The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex.
-
-
Molar Conductivity Measurements:
-
Purpose: To determine if the complex is an electrolyte or non-electrolyte.
-
Procedure: Dissolve the complex in a polar solvent like DMF or DMSO at a known concentration (e.g., 10⁻³ M) and measure its molar conductivity.
-
Expected Observations: Low molar conductivity values are indicative of a non-electrolytic, neutral complex.
-
-
Magnetic Susceptibility Measurements:
-
Purpose: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.
-
Procedure: Measure the magnetic susceptibility of a solid sample of the complex at room temperature.
-
Expected Observations: The effective magnetic moment can help in assigning the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes).
-
Protocol 3: In Vitro Antibacterial Activity Screening
Objective: To evaluate the antibacterial potential of the synthesized complexes.
Method: Agar Disc Diffusion Method
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative))
-
Nutrient agar plates
-
Sterile filter paper discs
-
Synthesized metal complex and free ligand
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a fresh suspension of the test bacteria in sterile saline solution, adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the nutrient agar plates using a sterile cotton swab.
-
Sample Preparation: Dissolve the synthesized complex and the free ligand in DMSO to a specific concentration (e.g., 1 mg/mL).
-
Disc Impregnation: Impregnate sterile filter paper discs with the test solutions, a DMSO-only negative control, and place a standard antibiotic disc.
-
Incubation: Place the discs on the inoculated agar plates and incubate at 37 °C for 24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc.
Data Analysis: Compare the zones of inhibition produced by the complexes with those of the free ligand and the standard antibiotic. A larger zone of inhibition indicates greater antibacterial activity.
Hypothetical Signaling Pathway for Anticancer Activity
While the precise mechanism of action for this compound complexes is yet to be elucidated, a plausible pathway based on related metal complexes involves the induction of apoptosis through intracellular ROS production and DNA damage.
References
- 1. This compound | 4021-11-8 [chemicalbook.com]
- 2. This compound CAS#: 4021-11-8 [amp.chemicalbook.com]
- 3. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 2-Methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 2-methylisonicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common esterification methodologies, present quantitative data for comparison, and provide a step-by-step experimental protocol for a widely used method.
Introduction
Esterification of this compound is a fundamental transformation in medicinal chemistry and drug development. The resulting esters, such as methyl and ethyl 2-methylisonicotinate, serve as versatile building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The choice of esterification method depends on factors such as the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the desired purity of the final product. This note explores three common methods: Fischer-Speier Esterification, esterification via acid chloride formation using thionyl chloride, and the Steglich esterification.
Comparative Data of Esterification Methods
The selection of an appropriate esterification protocol is crucial for achieving optimal yield and purity. The following table summarizes quantitative data for different esterification methods applied to isonicotinic acid and related compounds, providing a basis for method selection for this compound.
| Method | Reagents | Alcohol | Typical Yield | Reference |
| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) | Methanol | ~65-80% | [1][2] |
| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) | Ethanol | Not specified | [3] |
| Via Acid Chloride | Thionyl Chloride (SOCl₂), then Alcohol | Methanol | High (not quantified) | [4][5] |
| Via Acid Chloride | Thionyl Chloride (SOCl₂), DMF (cat.), then Alcohol | N/A | 98% (acid chloride) | [6] |
| Steglich Esterification | DCC, DMAP | General Alcohols | >80% | [7] |
Experimental Protocols
This section provides detailed methodologies for the esterification of this compound. The Fischer-Speier esterification is presented as the primary protocol due to its cost-effectiveness and scalability.
Protocol 1: Fischer-Speier Esterification of this compound with Methanol
This protocol describes the acid-catalyzed esterification of this compound using methanol and sulfuric acid.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).
-
Acid Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic, and the mixture may warm up.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol). Continue heating for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Carefully add the residue to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 30 mL).[8]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid (Caution: CO₂ evolution), followed by brine (1 x 30 mL).[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 2-methylisonicotinate.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Alternative Protocols
Esterification using Thionyl Chloride:
For substrates sensitive to strong acids or high temperatures, conversion to the acid chloride followed by esterification is a viable alternative.
-
Acid Chloride Formation: React this compound with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), at room temperature or gentle heating.[6] The reaction produces the acid chloride hydrochloride.[6]
-
Esterification: Carefully add the desired alcohol (e.g., methanol or ethanol) to the reaction mixture. The reaction is typically exothermic and proceeds rapidly to form the ester.
-
Work-up: The work-up involves removing excess thionyl chloride and alcohol, followed by an aqueous wash and extraction.
Steglich Esterification:
This method is particularly useful for acid-sensitive substrates and for the formation of esters from sterically hindered alcohols.[7][9][10]
-
Reaction Setup: Dissolve this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane.
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Work-up: The by-product, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[9] The filtrate is then washed, dried, and concentrated to yield the ester.
Visualizations
Experimental Workflow: Fischer-Speier Esterification
Caption: General workflow for the Fischer-Speier esterification of this compound.
Signaling Pathway: Fischer-Speier Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.
References
- 1. prepchem.com [prepchem.com]
- 2. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols for 2-Methylisonicotinic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-methylisonicotinic acid and its derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create complex molecules, particularly in the synthesis of pharmaceuticals and functional materials.[1][2][3][4] The protocols and data presented herein are curated to facilitate the successful application of this versatile building block in drug discovery and development.
Introduction to this compound in Suzuki Coupling
This compound, particularly its halogenated forms like 2-bromo-6-methylisonicotinic acid, is a valuable heterocyclic building block. The pyridine core is a common motif in pharmacologically active compounds. The Suzuki-Miyaura coupling offers a powerful method for the functionalization of the pyridine ring by forming a C-C bond between the halogenated position and a variety of organoboron reagents.[5][6]
However, the inherent properties of this substrate present specific challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[7][8] Additionally, the carboxylic acid group can be deprotonated under the basic reaction conditions, and the resulting carboxylate may also interfere with the catalyst.[7][8] Therefore, careful optimization of reaction conditions or protection of the carboxylic acid group is often necessary for achieving high yields.
Challenges and Troubleshooting
Several common issues can arise during the Suzuki coupling of this compound derivatives:
-
Low Yields: This can be attributed to catalyst inhibition by the pyridine nitrogen or the carboxylate group.[7][8] Using bulky, electron-rich phosphine ligands can often overcome this by facilitating the oxidative addition step.[7]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid partner. It is often promoted by the presence of oxygen and can be minimized by ensuring the reaction is thoroughly degassed and by using an appropriate palladium(0) source or a system that efficiently reduces palladium(II) to palladium(0).[8]
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. This can be catalyzed by the base or the palladium catalyst and is exacerbated by the presence of excess water.[7] Using stable boronic esters, such as pinacol esters, can help mitigate this issue.[7]
A systematic approach to troubleshooting these issues is outlined in the workflow diagram below.
Experimental Protocols
Protection of the Carboxylic Acid (Esterification)
To circumvent the potential interference from the carboxylic acid moiety, it is often advantageous to protect it as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.[5][7]
Procedure:
-
Suspend 2-bromo-6-methylisonicotinic acid (1.0 eq) in methanol (10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture and concentrate it under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be purified by column chromatography if necessary.[5]
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Reagents and Materials:
-
2-bromo-6-methylisonicotinic acid or its methyl/ethyl ester (1.0 eq)
-
Arylboronic acid or boronic ester (1.1 - 1.5 eq)[7]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄) (0.05 eq)[6][7]
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)[6][7]
Procedure:
-
In a flame-dried Schlenk flask or microwave vial, combine the 2-bromo-6-methylisonicotinic acid derivative (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).[7]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and any additional ligand.[7]
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
If the product is a free acid, perform an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., saturated NaHCO₃) to remove excess boronic acid. If the product is an ester, an aqueous wash followed by a brine wash should suffice.[7]
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography or recrystallization.[7]
Deprotection of the Ester (Hydrolysis)
If the coupling reaction was performed on the ester, the final step is to hydrolyze it back to the carboxylic acid.
Procedure:
-
Dissolve the methyl 2-substituted-6-methylisonicotinate (1.0 eq) in a mixture of THF and water (e.g., 2:1).
-
Add an excess of a base, such as lithium hydroxide (LiOH, 3.0 eq).
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.[5]
Quantitative Data
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions involving bromopyridine derivatives. While specific data for this compound is limited in comparative studies, the data for structurally similar compounds provides a valuable baseline for optimization.
| Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylisonicotinic acid | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | 12 | Good | [6][7] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 75 | [6] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 2 | 95 | [6] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 98 | Buchwald et al. |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ (1.5) | Dioxane | 80 | 24 | 81 | Fu et al. |
*Note: The data from Buchwald et al. and Fu et al. are widely cited examples in the field for related substrates and serve as excellent starting points for developing protocols for this compound derivatives.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki coupling of this compound derivatives.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
experimental procedure for amide coupling with 2-Methylisonicotinic acid
Application Notes: Amide Coupling with 2-Methylisonicotinic Acid
Introduction
Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the development of pharmaceuticals and functional materials. This compound, a substituted pyridine carboxylic acid, is a valuable building block in medicinal chemistry. This document provides detailed protocols for the coupling of this compound with primary and secondary amines to form the corresponding amides. The protocols outlined below utilize common coupling reagents and are adaptable for a range of amine substrates.
Core Concepts
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable carboxylate-ammonium salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is achieved using a variety of coupling reagents. The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
Common Coupling Reagents
Several classes of reagents are widely used for amide bond formation:
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and efficient.[1][2][3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] To minimize side reactions and potential racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included.[1][3]
-
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are known for their high efficiency and low rates of racemization.[2]
-
Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, providing rapid coupling with minimal side reactions.[1][3]
-
Anhydride-Based Reagents: 1-Propylphosphonic anhydride (T3P) is a versatile and user-friendly coupling agent that promotes amide bond formation with a simple workup, as the byproducts are water-soluble.[4]
Solvent and Base Selection
Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Dimethyl sulfoxide (DMSO) are commonly used for amide coupling reactions.[1][4] A non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.[1][4]
Experimental Protocols
Protocol 1: Amide Coupling using 1-Propylphosphonic Anhydride (T3P)
This protocol is adapted from a procedure for the synthesis of bispyridine-based ligands.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Propylphosphonic anhydride (T3P®), 50% solution in DMF or Ethyl Acetate
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4]
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) to a dried round-bottom flask.
-
Add anhydrous DMF or DMSO (approximately 8 mL per 1 g of this compound).[4] Stir the mixture. Gentle heating may be required to fully dissolve the acid.[4]
-
Add the amine (1.0-1.2 eq.) to the solution.
-
Add Triethylamine (TEA) (3.0-7.0 eq.) to the reaction mixture.[4]
-
With continuous stirring, add the T3P solution (1.5 eq.) dropwise to the mixture.
-
Allow the reaction to proceed at room temperature for 5-12 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, the product may precipitate directly from the reaction mixture.[4] Alternatively, add water to induce precipitation.[4]
-
Collect the solid product by filtration and wash with water.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as hot water or ethanol/water mixtures.[4]
Protocol 2: Amide Coupling using HATU
This protocol is a general method adaptable for this compound.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.) to the solution.[1]
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes, or until completion as indicated by TLC or LC-MS.[1]
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Amide Coupling Conditions for this compound
| Parameter | Protocol 1 (T3P) | Protocol 2 (HATU) | General EDC/HOBt Protocol |
| Coupling Reagent | 1-Propylphosphonic anhydride (T3P) | HATU | EDC / HOBt |
| Equivalents of Acid | 1.0 | 1.0 | 1.0 |
| Equivalents of Amine | 1.0 - 1.2 | 1.0 - 1.2 | 1.0 - 1.2 |
| Equivalents of Reagent | 1.5 | 1.1 | 1.2 / 1.2 |
| Base | Triethylamine (TEA) | DIPEA | DIPEA or TEA |
| Equivalents of Base | 3.0 - 7.0[4] | 2.0 - 3.0[1] | 2.0 - 3.0 |
| Solvent | Anhydrous DMF or DMSO[4] | Anhydrous DMF | Anhydrous DMF or DCM |
| Reaction Time | 5 - 12 hours[4] | 0.5 - 2 hours[1] | 2 - 16 hours |
| Reaction Temperature | Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Work-up | Precipitation with water, filtration[4] | Aqueous work-up, extraction | Aqueous work-up, extraction |
| Purification | Recrystallization[4] | Column Chromatography | Column Chromatography |
Mandatory Visualization
Caption: Experimental workflow for the amide coupling of this compound.
References
2-Methylisonicotinic Acid: A Versatile Scaffold for the Development of Novel Agrochemicals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methylisonicotinic acid, a pyridinecarboxylic acid derivative, serves as a valuable and versatile building block in the synthesis of a wide range of biologically active molecules.[1] Its inherent structural features, including the pyridine ring, a carboxylic acid functional group, and a methyl group, provide multiple points for chemical modification, making it an attractive scaffold for the development of novel agrochemicals. This document provides an overview of the application of this compound in the synthesis of herbicides, fungicides, and insecticides, complete with detailed experimental protocols, quantitative activity data, and diagrams of relevant biological pathways and experimental workflows.
Herbicidal Applications: Targeting Plant Growth Regulation
Derivatives of picolinic acids, which are structurally related to this compound, are a significant class of synthetic auxin herbicides.[2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, death of susceptible plant species.
Quantitative Data: Herbicidal Activity of Picolinic Acid Derivatives
The herbicidal efficacy of picolinic acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against the root growth of model plants like Arabidopsis thaliana. Lower IC50 values indicate higher herbicidal potency.
| Compound ID | Structure | Target Species | IC50 (µM) | Reference |
| V-7 | 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-1H-pyrazol-1-yl)picolinic acid | Arabidopsis thaliana | 0.02 | [3] |
| V-8 | 4-amino-3,5-dichloro-6-(5-(4-bromophenyl)-1H-pyrazol-1-yl)picolinic acid | Arabidopsis thaliana | 0.03 | [3] |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | Arabidopsis thaliana | 1.25 | [3] |
| Halauxifen-methyl | Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | Arabidopsis thaliana | 0.98 | [3] |
Signaling Pathway: Mode of Action of Picolinic Acid Herbicides
Picolinic acid herbicides function by binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors, specifically showing high affinity for AFB5.[4][5] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, resulting in the uncontrolled expression of auxin-responsive genes and subsequent plant death.
Fungicidal Applications: Synthesis of Novel Nicotinamides
The nicotinamide scaffold, readily accessible from this compound, is a key component in a number of commercial and developmental fungicides. By coupling this compound with various amine-containing fragments, novel fungicides with potentially improved efficacy and spectrum can be generated.
Quantitative Data: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives
The in vivo fungicidal activity of nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis) is a key measure of their potential as agricultural fungicides. The effective concentration 50 (EC50) represents the concentration of the compound that inhibits 50% of the fungal growth.
| Compound ID | Structure | Target Pathogen | EC50 (mg/L) | Reference |
| 4a | 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)nicotinamide | Pseudoperonospora cubensis | 4.69 | [1] |
| 4f | Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | Pseudoperonospora cubensis | 1.96 | [1] |
| 4i | Methyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | Pseudoperonospora cubensis | 8.32 | [1] |
| Flumorph | (Commercial Fungicide) | Pseudoperonospora cubensis | 7.55 | [1] |
| Diflumetorim | (Commercial Fungicide) | Pseudoperonospora cubensis | 21.44 | [1] |
Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives
This protocol is adapted from the synthesis of N-(thiophen-2-yl) nicotinamide derivatives and can be applied to the synthesis of amides from this compound.[1]
Step 1: Synthesis of 2-Methylisonicotinoyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-methylisonicotinoyl chloride, which is typically used in the next step without further purification.
Step 2: Synthesis of N-(Aryl)-2-methylisonicotinamide
-
Dissolve the desired aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of the crude 2-methylisonicotinoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(aryl)-2-methylisonicotinamide.
Insecticidal Applications: Modulating Nicotinic Acetylcholine Receptors
Nicotinic acid derivatives have been extensively explored for their insecticidal properties, with many commercial insecticides targeting the nicotinic acetylcholine receptors (nAChRs) in insects. These compounds act as agonists or antagonists of nAChRs, leading to overstimulation or blockage of nerve impulses, resulting in paralysis and death of the insect.
Quantitative Data: Insecticidal Activity of Pyridine Amide Derivatives
The insecticidal activity of N-pyridylpyrazole carboxamides, a class of compounds structurally related to amides of this compound, is often evaluated by determining their median lethal concentration (LC50) against target pests.
| Compound ID | Structure | Target Pest | LC50 (mg/L) | Reference |
| 5e | N-(2-chlorophenyl)-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | Plutella xylostella | 23.72 | |
| 5g | N-(2-methylphenyl)-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | Plutella xylostella | 2.04 | |
| 5v | N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | Plutella xylostella | 20.01 | |
| Chlorpyrifos | (Commercial Insecticide) | Plutella xylostella | 7.25 |
Note: The compounds listed are N-pyridylpyrazole carboxamides, which are structurally related to amides that can be synthesized from this compound.
Signaling Pathway: Mode of Action of nAChR Modulating Insecticides
Insecticides derived from or related to nicotinic acid often target the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. These insecticides can act as agonists, mimicking acetylcholine (ACh) and causing continuous stimulation of the receptor, or as antagonists, blocking the receptor and preventing ACh from binding. Both mechanisms disrupt normal nerve signal transmission, leading to paralysis and death.
Experimental Workflow for Agrochemical Development
The development of new agrochemicals from a building block like this compound follows a structured workflow, from initial design and synthesis to biological evaluation and lead optimization.
This compound is a promising and readily available starting material for the synthesis of a diverse range of potential agrochemicals. Its application in the development of herbicides, fungicides, and insecticides is supported by the known biological activities of structurally related pyridine amide derivatives. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and evaluation of novel this compound-based compounds for crop protection applications. Further derivatization and biological screening of this versatile building block are warranted to discover next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
- 1. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and insecticidal activities of novel acetamido derivatives containing N-pyridylpyrazole carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Methylisonicotinic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylisonicotinic acid, a substituted pyridine carboxylic acid, is a versatile building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features, including a pyridine ring, a carboxylic acid group, and a methyl group, provide multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures found in a variety of therapeutic agents. These application notes provide an overview of the key reactions involving this compound and detailed protocols for its application in pharmaceutical synthesis.
Key Synthetic Transformations
This compound serves as a precursor in several crucial synthetic transformations, including amidation, esterification, and cross-coupling reactions. These reactions are fundamental to building the core structures of many pharmaceutical compounds.
Amidation
The carboxylic acid moiety of this compound readily undergoes amidation to form corresponding amides. This reaction is pivotal for introducing diverse functionalities and is a common step in the synthesis of numerous APIs. Various coupling agents can be employed to facilitate this transformation, each with its own advantages in terms of yield, reaction conditions, and substrate scope.
Esterification
Esterification of the carboxylic acid group is another key transformation. The resulting esters can serve as protecting groups, enhance solubility, or act as intermediates for further functionalization. The classic Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst is a common method.
Suzuki-Miyaura Cross-Coupling
While this compound itself is not directly used in Suzuki-Miyaura coupling, its halogenated derivatives, such as 2-bromo-4-methylpyridine, are important substrates. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in many drug molecules.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving this compound and its derivatives.
Table 1: Amidation of Carboxylic Acids
| Carboxylic Acid | Amine | Coupling Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| General Aromatic/Heteroaromatic Acids | N-Methylamine | DABCO/Fe₃O₄ | - | MeCN | 85 | 48 | 60-99 | [1][2] |
| General Carboxylic Acids | Primary Amides | DMT-MM | Et₃N | Methanol | RT | - | 69-96 | [3] |
| Phenylacetic acid | Aniline | Boric Acid | - | Solvent-free | 160-180 | 0.5 | 87-89 | [4] |
Table 2: Esterification of Pyridine Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Isonicotinic Acid | Methanol | H₂SO₄ | Reflux | 4.5 | 65 | [5] |
| 6-Methylnicotinic Acid | Methanol | H₂SO₄ | Reflux | 1-17 | 75 | [6] |
| Benzoic Acid | Methanol | H₂SO₄ | 115-125 | - | 98.0 | [7] |
Table 3: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine
| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Citation |
| Phenylboronic Acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-110 | 81 | [5] |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-110 | 92 | [5] |
| 4-Chlorophenylboronic Acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-110 | 80 | [5] |
| 3-Thienylboronic Acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-110 | 73 | [5] |
Experimental Protocols
Protocol 1: General Amidation of this compound
This protocol describes a general procedure for the amidation of this compound using a peptide coupling agent.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: Fischer Esterification of this compound
This protocol is adapted from a similar procedure for isonicotinic acid and can be applied to this compound.[5]
Materials:
-
This compound (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ice
-
Sodium carbonate
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred suspension.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling, pour the reaction mixture onto ice and neutralize with sodium carbonate.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the methyl 2-methylisonicotinate.
Protocol 3: Suzuki-Miyaura Coupling of a 2-Bromo-4-methylpyridine Derivative
This protocol provides a general method for the Suzuki-Miyaura coupling of a brominated derivative of the 2-methylpyridine core structure.[5]
Materials:
-
2-Bromo-4-methylpyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 2-bromo-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3-5 mol%), and K₂CO₃ (2.0 eq).
-
Add the degassed 1,4-Dioxane/Water solvent mixture.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathways originating from this compound.
Caption: General experimental workflow for synthesis.
Caption: Logical workflow for pharmaceutical intermediate synthesis.
References
- 1. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most frequently employed synthetic routes for this compound are:
-
Oxidation of 2,4-Lutidine: This is a widely used method where 2,4-lutidine is oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).
-
Hydrolysis of 2-Cyano-4-methylpyridine: This method involves the conversion of the nitrile group in 2-cyano-4-methylpyridine to a carboxylic acid through acidic or basic hydrolysis.
-
From 2-Picoline: While less detailed in readily available literature, synthesis from 2-picoline is another potential route, likely involving multiple steps to introduce the carboxylic acid group at the 4-position.
Q2: What are the common impurities I should be aware of during the synthesis of this compound?
A2: The presence of impurities is highly dependent on the chosen synthetic route. Below is a summary of common impurities associated with different synthesis methods.
| Synthetic Route | Common Impurities | Potential Reason for Formation |
| Oxidation of 2,4-Lutidine | Unreacted 2,4-Lutidine | Incomplete reaction. |
| Pyridine-2,4-dicarboxylic acid | Over-oxidation of both methyl groups. | |
| 4-Methylpicolinic acid (Isomer) | Oxidation of the methyl group at the 2-position instead of the 4-position. | |
| Residual oxidizing agent and byproducts (e.g., MnO₂) | Incomplete quenching or purification. | |
| Hydrolysis of 2-Cyano-4-methylpyridine | Unreacted 2-Cyano-4-methylpyridine | Incomplete hydrolysis. |
| 2-Methylisonicotinamide | Partial hydrolysis of the nitrile group. | |
| Starting materials for 2-cyano-4-methylpyridine synthesis | Impurities carried over from the previous step. |
Q3: How can I analyze the purity of my this compound sample and identify impurities?
A3: Several analytical techniques are suitable for assessing the purity of this compound and identifying potential impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main product and its impurities. A reversed-phase C18 column is often used with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. UV detection is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile impurities. Derivatization of the carboxylic acid group to a more volatile ester may be necessary for efficient analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying and characterizing unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the final product and help identify impurities if they are present in sufficient concentration.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: I am getting a very low yield of this compound from the oxidation of 2,4-lutidine. What are the possible causes and how can I improve it?
A: Low yields in the oxidation of 2,4-lutidine can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Incomplete Reaction:
-
Oxidizing Agent Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., KMnO₄). Literature protocols often recommend a significant excess.
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Product Degradation:
-
Over-oxidation: Excessive heating or too strong of an oxidizing environment can lead to the formation of pyridine-2,4-dicarboxylic acid, reducing the yield of the desired mono-acid.
-
Harsh Reaction Conditions: Ensure the reaction temperature and pH are controlled to minimize decomposition of the product.
-
-
Work-up and Isolation Losses:
-
Precipitation: The product is often isolated by adjusting the pH of the reaction mixture to its isoelectric point to precipitate the acid. Ensure the pH is carefully controlled for maximum precipitation.
-
Filtration and Washing: Losses can occur during filtration and washing. Use a minimal amount of cold solvent to wash the product to avoid redissolving it.
-
Issue 2: High Levels of Impurities in the Final Product
Q: My final product of this compound is contaminated with significant impurities. How can I identify and remove them?
A: The strategy for identifying and removing impurities depends on their nature.
-
Identify the Impurities:
-
Use analytical techniques like HPLC, LC-MS, or GC-MS to identify the impurities. Comparing the retention times and mass spectra to those of potential impurities (starting materials, over-oxidized products) can help in their identification.
-
-
Optimize Reaction Conditions:
-
Unreacted Starting Material (2,4-Lutidine): If unreacted starting material is a major impurity, consider increasing the reaction time, temperature, or the amount of oxidizing agent.
-
Over-oxidation Product (Pyridine-2,4-dicarboxylic acid): To minimize over-oxidation, you can try using a milder oxidizing agent, reducing the reaction temperature, or carefully controlling the stoichiometry of the strong oxidizing agent.
-
-
Improve Purification:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. Experiment with different solvents or solvent mixtures to find a system where this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles.
-
Column Chromatography: For difficult separations, column chromatography using silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired product from its impurities.
-
Experimental Protocols
Synthesis of this compound by Oxidation of 2,4-Lutidine with Potassium Permanganate
Materials:
-
2,4-Lutidine
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-lutidine and a solution of sodium hydroxide in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of several hours. The purple color of the permanganate should disappear as it reacts.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Cool the concentrated solution in an ice bath and carefully acidify with concentrated hydrochloric acid to the isoelectric point of this compound (around pH 3-4) to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with a small amount of cold water, and dry to obtain this compound.
Visualizations
Caption: Synthesis of this compound from 2,4-Lutidine.
Caption: Potential Impurity Formation during Oxidation.
Caption: Troubleshooting Workflow for Synthesis Issues.
Purification of 2-Methylisonicotinic Acid by Recrystallization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methylisonicotinic acid via recrystallization.
Experimental Protocol: Recrystallization of this compound
This section details a standard single-solvent recrystallization protocol. The selection of an appropriate solvent is critical for successful purification and should be determined experimentally.
Materials:
-
Crude this compound
-
High-purity recrystallization solvent (e.g., water, ethanol, methanol, or a suitable solvent mixture)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Buchner or Hirsch funnel and filter flask
-
Filter paper appropriately sized for the funnel
-
Watch glass
-
Spatula
-
Glass stirring rod
-
Ice bath
Methodology:
-
Solvent Selection: The ideal solvent will dissolve the this compound sparingly at room temperature but completely at the solvent's boiling point. Test small batches of the crude product with various solvents to identify the optimal one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, a hot filtration is necessary. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring some hot solvent through it. This prevents premature crystallization in the funnel. Quickly pour the hot solution through the filter paper.
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry thoroughly on the filter by drawing air through them. For complete drying, the crystals can be spread on a watch glass and left in a desiccator.
-
Analysis: Determine the melting point of the purified crystals. Pure this compound has a melting point of 295-299 °C.[1] A sharp melting point within this range is indicative of high purity. Calculate the percent recovery.
Data Presentation
Table 1: Qualitative Solubility Characteristics of this compound for Recrystallization Solvent Screening
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point | Suitability as a Recrystallization Solvent |
| Water | High | Low | High | Good candidate for single-solvent recrystallization. |
| Ethanol | High | Moderate | Very High | May lead to lower recovery; potentially useful in a mixed-solvent system. |
| Methanol | High | Moderate | Very High | Similar to ethanol, may result in lower yields. |
| Ethyl Acetate | Medium | Low | Moderate to High | A possible candidate for single-solvent or mixed-solvent recrystallization. |
| Acetone | Medium | Moderate | Very High | May be too good a solvent at room temperature, leading to poor recovery. |
| Toluene | Low | Very Low | Low to Moderate | May be suitable, particularly for less polar impurities. |
| Hexane | Low | Insoluble | Very Low | Unlikely to be a suitable solvent on its own but could be used as an anti-solvent in a two-solvent system. |
Note: This table provides general guidance. Empirical testing is essential to determine the optimal solvent or solvent system for a specific sample of crude this compound.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Guide and FAQs
This section is designed to provide solutions to common issues encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the appearance of pure this compound? A1: Pure this compound is a white to almost white powder or crystalline solid.[2][3]
Q2: Why is slow cooling important for crystallization? A2: Slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, while impurities tend to remain in the solution. Rapid cooling can cause impurities to become trapped within the crystals.[4][5]
Q3: My final product has a low melting point and a broad melting range. What does this indicate? A3: A low and broad melting point range typically indicates that the sample is still impure. Residual solvent can also cause melting point depression. Ensure the product is completely dry before analysis. If it is dry, a second recrystallization may be necessary.
Q4: How can I improve the recovery of my product? A4: To improve recovery, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Also, make sure to cool the solution thoroughly in an ice bath to maximize precipitation. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate, though this second crop may be less pure.
Troubleshooting
Issue 1: No crystals form upon cooling.
-
Possible Cause A: Too much solvent was used, resulting in a solution that is not saturated upon cooling.
-
Solution: Reheat the solution to boiling and reduce its volume by evaporating some of the solvent. Allow the concentrated solution to cool again.
-
-
Possible Cause B: The solution is supersaturated, but crystal nucleation has not occurred.
-
Solution 1 (Induce Nucleation): Scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[6]
-
Solution 2 (Seeding): Add a tiny crystal of the crude this compound (a "seed crystal") to the cooled solution. This provides a template for crystallization.[6]
-
Issue 2: The product "oils out" instead of forming crystals.
-
Possible Cause A: The solution is cooling too rapidly.
-
Solution: Reheat the mixture until the oil dissolves, and then allow it to cool more slowly. Insulating the flask can help.
-
-
Possible Cause B: The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving.
-
Solution: Select a solvent with a lower boiling point.
-
-
Possible Cause C: High concentration of impurities.
-
Solution: The presence of significant impurities can lower the melting point of the mixture. It may be necessary to perform a preliminary purification step or to try a different recrystallization solvent.
-
Issue 3: Low yield of purified product.
-
Possible Cause A: Using an excessive amount of solvent during the dissolution step.
-
Solution: Always use the minimum amount of hot solvent required for complete dissolution. You can attempt to recover more product from the filtrate by evaporating some of the solvent and cooling again.
-
-
Possible Cause B: Premature crystallization during hot filtration.
-
Solution: Ensure that the funnel and receiving flask are pre-warmed, and use a slight excess of hot solvent to keep the product dissolved during filtration.
-
-
Possible Cause C: Washing the crystals with solvent that is not sufficiently cold.
-
Solution: Always use ice-cold solvent for washing the crystals on the filter to minimize dissolution of the purified product.
-
References
Technical Support Center: Optimizing Reactions of 2-Methylisonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving 2-Methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile building block in organic synthesis. The most common reactions involve derivatization of the carboxylic acid group, such as:
-
Esterification: Conversion to esters, which can be useful as intermediates or final products.
-
Amidation: Formation of amides, a critical transformation in the synthesis of many biologically active molecules.
Q2: What are the key challenges in working with this compound?
Key challenges include:
-
Low Yields: Incomplete reactions or the formation of side products can lead to lower than expected yields.
-
Impurities: The presence of unreacted starting materials or side products can complicate purification.
-
Decarboxylation: At elevated temperatures, pyridine carboxylic acids can undergo decarboxylation, leading to the loss of the carboxyl group.[1]
Q3: How does temperature affect reactions with this compound?
Temperature is a critical parameter that can significantly impact reaction rate, yield, and the formation of impurities. While optimal temperatures are specific to each reaction, generally:
-
Higher temperatures can increase the reaction rate but may also lead to increased side reactions, such as decarboxylation.
-
Lower temperatures can improve selectivity and reduce the formation of byproducts but may result in slower reaction rates or incomplete conversion.
Q4: How can I monitor the progress of a reaction involving this compound?
Standard chromatographic techniques are effective for monitoring reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture, allowing for the determination of purity and the presence of side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying products and byproducts by their mass-to-charge ratio.
Troubleshooting Guides
Issue 1: Low Yield in Esterification or Amidation Reactions
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time and continue to monitor by TLC or HPLC. - Optimize the reaction temperature; a moderate increase may improve the reaction rate. - Ensure an excess of the alcohol (for esterification) or amine (for amidation) is used to drive the equilibrium towards the product. |
| Hydrolysis of Product | - During the workup, ensure that neutralization steps are performed at low temperatures (e.g., using an ice bath) to prevent hydrolysis of the ester or amide.[1] |
| Poor Activation of Carboxylic Acid | - For amidation reactions, ensure the coupling agent (e.g., HATU, EDC) is fresh and used in the correct stoichiometric amount.[2] |
| Decarboxylation | - Reduce the reaction temperature and/or shorten the reaction time to minimize this side reaction.[1] |
Issue 2: Presence of Impurities in the Final Product
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Unreacted this compound | - Ensure the reaction has gone to completion by monitoring with TLC or HPLC. - During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid. |
| Side Products from High Temperatures | - Lower the reaction temperature to improve selectivity. |
| Formation of 2-Picoline | - This impurity arises from the decarboxylation of this compound. Reduce the reaction temperature and/or reaction time.[1] |
Data Presentation
The following table illustrates the effect of temperature on the yield and purity of a reaction to synthesize a derivative of a pyridine carboxylic acid. While this data is for the synthesis of 2-methyl nicotinate , an isomer of the methyl ester of this compound, it provides a useful example of how temperature can be optimized.
Table 1: Effect of Temperature on the Synthesis of 2-Methyl Nicotinate [3]
| Step | Temperature (°C) | Yield (%) | Purity (%) |
| Step 1 | 35 | 66.3 | 98.14 |
| 40 | 72.4 | 98.32 | |
| 45 | 72.5 | 98.13 | |
| 50 | - | - | |
| 55 | 65.4 | 98.26 | |
| Step 2 | 45 | 65.3 | 98.21 |
| 50 | 71.9 | 98.25 | |
| 55 | 72.2 | 98.14 | |
| 60 | - | - | |
| 65 | 67.6 | 98.35 |
Note: This data is for the synthesis of 2-methyl nicotinate and should be used as a general guide for optimizing reactions of this compound.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
This protocol describes a general method for the synthesis of methyl 2-methylisonicotinate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue to pH 7 with an ice-cold saturated aqueous NaHCO₃ solution.
-
Extract the product from the aqueous layer with ethyl acetate (3 x volume of methanol used).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude methyl 2-methylisonicotinate.
-
Further purification can be achieved by column chromatography or vacuum distillation.
Protocol 2: Amidation of this compound
This protocol describes a general method for the synthesis of an amide derivative of this compound using a peptide coupling agent.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting logic for low yield in this compound reactions.
Caption: Experimental workflow for the esterification of this compound.
References
Technical Support Center: 2-Methylisonicotinic Acid in Amide Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for amide coupling reactions involving 2-Methylisonicotinic acid.
Troubleshooting Guides
Issue 1: Low or No Amide Product Yield
Symptoms:
-
LC-MS or NMR analysis of the crude reaction mixture shows a low percentage of the desired amide product.
-
Significant amounts of unreacted this compound or the amine starting material are observed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Carboxylic Acid Activation | The ortho-methyl group on this compound can sterically hinder the approach of the coupling reagent.[1][2] Consider using a more reactive coupling reagent. For sterically hindered substrates, phosphonium-based reagents like PyBOP or uronium/aminium-based reagents such as HATU or HBTU are often more effective than carbodiimides like EDC.[3][4] Acyl fluoride generation in situ can also overcome steric hindrance.[5][6][7] |
| Steric Hindrance from the Amine | If the amine coupling partner is also sterically hindered, the reaction can be particularly challenging.[2][8] In such cases, prolonged reaction times, elevated temperatures, or the use of more potent coupling reagents may be necessary.[6] |
| Suboptimal Reaction Conditions | Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[9] The choice of base is also critical; use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to avoid side reactions.[10] |
| Poor Solubility | This compound and its salts may have limited solubility in common organic solvents. Consider using DMF or DMSO to ensure all reactants are fully dissolved. Gentle heating may also aid in dissolution.[9] |
Issue 2: Formation of Significant Side Products
Symptoms:
-
LC-MS or NMR analysis reveals the presence of unexpected peaks in the crude reaction mixture.
Possible Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Ring Chlorination | When using thionyl chloride (SOCl₂) to form the acyl chloride of picolinic acid (a close analog), chlorination of the pyridine ring at the 4-position has been observed as a side reaction. To avoid this, use alternative coupling reagents that do not involve harsh chlorinating agents. Uronium, phosphonium, or carbodiimide-based reagents are preferable. |
| N-Oxide Formation | The pyridine nitrogen of this compound can potentially be oxidized to the corresponding N-oxide, especially if strong oxidizing agents are present or generated in situ. While less common with standard amide coupling reagents, ensure that reaction conditions are free of unintentional oxidants. If N-oxide formation is suspected, it can be confirmed by mass spectrometry (M+16 peak). |
| Reaction at the Methyl Group | While less likely under standard amide coupling conditions, the methyl group could potentially undergo side reactions if very harsh bases or radical initiators are present. Stick to standard, mild coupling protocols to avoid such reactivity. |
| Guanidinylation of the Amine | Uronium-based coupling reagents like HATU and HBTU can react with the amine starting material to form a guanidinium byproduct, which terminates the desired reaction.[4] To minimize this, pre-activate the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine.[10] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the amide coupling of this compound?
A1: The choice of coupling reagent is highly dependent on the steric hindrance of both the this compound and the amine coupling partner. For routine couplings with unhindered primary or secondary amines, carbodiimide reagents like EDC in the presence of an additive such as HOBt can be effective. However, due to the steric hindrance from the ortho-methyl group, uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, often provide higher yields and faster reaction times.[3][4][11] For particularly challenging, sterically hindered couplings, generating the acyl fluoride in situ has been shown to be a successful strategy.[5][6][7]
Q2: What is the optimal order of addition for the reagents?
A2: To minimize side reactions, particularly the formation of guanidinium byproducts when using uronium reagents, the recommended order of addition is to pre-activate the this compound with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[10] This allows for the formation of the activated ester intermediate, which then readily reacts with the amine.
Q3: Can I use thionyl chloride to make the acyl chloride of this compound?
A3: While forming the acyl chloride is a common method for activating carboxylic acids, it is not recommended for this compound. Studies on the closely related picolinic acid have shown that using thionyl chloride can lead to chlorination of the pyridine ring as a significant side reaction. It is safer to use modern coupling reagents to avoid this complication.
Q4: How does the methyl group on the pyridine ring affect the reaction?
A4: The primary effect of the 2-methyl group is steric hindrance.[1][2] This can slow down the rate of reaction by impeding the approach of both the coupling reagent to the carboxylic acid and the amine to the activated intermediate. This steric hindrance is a key reason why more powerful coupling reagents are often required for successful amide bond formation with this substrate.
Q5: Are there any specific safety precautions I should take when working with these reagents?
A5: Standard laboratory safety practices should always be followed. Many coupling reagents and their byproducts can be hazardous. For example, the byproduct of BOP reagent is the carcinogen hexamethylphosphoramide (HMPA).[3] Carbodiimides like DCC and EDC can be sensitizers. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is a good starting point for the coupling of this compound with a variety of amines.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using 1-Propylphosphonic Anhydride (T3P®)
This protocol is suitable for the coupling of this compound, particularly on a larger scale.[9]
-
Preparation: In a dry flask under an inert atmosphere, add solid this compound (1.0 eq.) and the amine (if solid, 1.0-1.2 eq.).
-
Dissolution: Add anhydrous DMF or DMSO to dissolve the solids. Gentle heating may be required.
-
Base Addition: Add triethylamine (or another suitable non-nucleophilic base) (2.0-3.0 eq.). If the amine is a liquid, add it at this stage (1.0-1.2 eq.).
-
Coupling Reagent Addition: Add 1-propylphosphonic anhydride (T3P®, typically as a 50% solution in a suitable solvent like ethyl acetate) (1.5 eq.) dropwise with continuous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 5-12 hours.
-
Work-up and Purification: The product may precipitate upon formation or after the addition of water.[9] The precipitate can be collected by vacuum filtration and recrystallized from a suitable solvent.[9] If the product does not precipitate, perform a standard aqueous work-up and purify by column chromatography.
Data Presentation
While specific quantitative data for side product formation in the amide coupling of this compound is not extensively available in the literature, the following table provides a qualitative comparison of common coupling reagents based on their general performance with sterically hindered and electron-deficient substrates.
| Coupling Reagent | Class | Relative Reactivity | Common Side Reactions | Suitability for this compound |
| EDC/HOBt | Carbodiimide | Moderate | Racemization (if chiral), N-acylurea formation | Suitable for simple amines, may be sluggish with hindered amines.[3] |
| HATU/HBTU | Uronium/Aminium | High | Guanidinylation of the amine | Good general choice, effective for moderately hindered substrates.[3][4][11] |
| PyBOP | Phosphonium | High | Byproducts are generally water-soluble | Excellent choice, particularly for hindered systems. Avoids guanidinylation.[3] |
| T3P® | Phosphonic Anhydride | High | Byproducts are water-soluble | A good option for both lab and scale-up synthesis.[9] |
| SOCl₂ | Acyl Halide Formation | Very High | Ring Chlorination , decomposition of sensitive functional groups | Not Recommended due to the high risk of ring chlorination. |
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. hepatochem.com [hepatochem.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chimia.ch [chimia.ch]
- 9. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
preventing homocoupling in Suzuki reactions with 2-Methylisonicotinic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2-methylisonicotinic acid and its derivatives. The focus is on preventing the common side reaction of boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This is undesirable because it consumes the starting material, reduces the yield of the intended cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled product and the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst. Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to an excess of Pd(II) that promotes homocoupling.[1]
Q3: Why are Suzuki reactions with this compound derivatives particularly challenging?
A3: 2-substituted pyridine derivatives, such as this compound, are known to be difficult substrates in Suzuki couplings for a few key reasons. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can inhibit its catalytic activity. Furthermore, the carboxylic acid group of the isonicotinic acid can deprotonate under the basic reaction conditions. The resulting carboxylate can also coordinate to the palladium center, leading to catalyst deactivation.[2]
Q4: Should I protect the carboxylic acid group of this compound before the Suzuki reaction?
A4: Yes, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a highly recommended strategy. This prevents the formation of the problematic carboxylate anion that can deactivate the palladium catalyst, leading to improved yields and fewer side reactions. The ester can be easily hydrolyzed back to the carboxylic acid after the coupling reaction is complete.
Q5: How can I minimize homocoupling in my Suzuki reaction with a this compound derivative?
A5: To suppress homocoupling, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Choice of Palladium Source: Whenever possible, use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂). If a Pd(II) source is used, ensure conditions are optimized for its rapid reduction to Pd(0).
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired cross-coupling reaction, making it more competitive against the homocoupling pathway. Bidentate ligands like dppf have also been shown to suppress homocoupling.[2]
-
Base Selection: Use weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Strong bases can sometimes promote homocoupling.
-
Stoichiometry: Use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) relative to the halide.[2]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and an increase in side reactions. It is important to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.[2]
Troubleshooting Guide
| Issue | Potential Root Cause(s) | Suggested Solution(s) |
| Significant formation of boronic acid homocoupling product | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without efficient reduction.3. The catalyst system favors the homocoupling pathway.4. The transmetalation step is slow. | 1. Ensure all solvents and reagents are rigorously degassed.2. Switch to a Pd(0) precatalyst or add a reducing agent.3. Screen different bulky, electron-rich ligands (e.g., SPhos, XPhos) or bidentate ligands (e.g., dppf).4. Moderately increase the reaction temperature (e.g., from 80°C to 100°C). |
| Low yield of the desired cross-coupled product | 1. Catalyst inhibition by the pyridine nitrogen.2. Catalyst deactivation by the carboxylate group.3. Protodeboronation of the boronic acid.4. Inefficient catalyst system. | 1. Use a higher catalyst loading or a more robust catalyst.2. Protect the carboxylic acid as an ester.3. Use a more stable boronic ester (e.g., pinacol ester) and minimize water content.4. Screen different palladium precatalysts and ligands. |
| Reaction does not go to completion | 1. Catalyst deactivation.2. Insufficiently active catalyst system.3. Low reaction temperature. | 1. Use a more stable precatalyst or ligand.2. Switch to a more active catalyst system (e.g., a Buchwald-type ligand with a suitable palladium source).3. Gradually increase the reaction temperature and monitor for byproduct formation. |
| Formation of dehalogenated byproduct | 1. Presence of a hydride source.2. Side reaction promoted by the catalyst system. | 1. Ensure the purity of all reagents and solvents.2. Screen different ligands and bases. |
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions with pyridine derivatives.
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 2-Bromo-6-methylisonicotinaldehyde
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95[3] |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic Acid | K₂CO₃ | Toluene | 100 | 12 | High[3] |
| PEPPSI™-IPr | 3,5-Dimethylphenylboronic Acid | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent[3] |
Table 2: Effect of Ligand on the Suzuki Coupling of 2-Pyridylboronic Acids
| Ligand | Key Features & Performance |
| Biaryl Phosphines (e.g., RuPhos, XPhos) | Generally provide high yields for a broad range of substrates, including challenging, sterically hindered, and electron-rich or -poor coupling partners. Often considered the state-of-the-art for difficult couplings. |
| Ferrocenyl Phosphines (e.g., dppf) | Effective for a variety of Suzuki couplings and can sometimes suppress homocoupling. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | Offer high stability and activity, particularly for sterically hindered substrates. |
| Triphenylphosphine (PPh₃) | A classic ligand that can be effective for simpler substrates but may be less efficient for challenging couplings of 2-pyridylboronic acids. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Methyl 2-bromo-6-methylisonicotinate
This protocol is a starting point and may require optimization for specific boronic acids.
Reagents:
-
Methyl 2-bromo-6-methylisonicotinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-bromo-6-methylisonicotinate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas such as Argon or Nitrogen (repeat this cycle three times).
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways of Suzuki coupling and homocoupling.
Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.
References
Technical Support Center: Optimizing the Filterability of 2-Methylisonicotinic Acid Crystals
Welcome to the technical support center for the crystallization of 2-Methylisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the filterability of this compound crystals. Poor filterability is a common challenge that can lead to product loss, increased processing time, and inconsistent product quality. This guide provides a structured approach to addressing these issues through frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the filterability of this compound crystals?
A1: The filterability of crystalline materials is predominantly determined by their particle size and shape (morphology). Larger, more uniform, and spherically or cubically shaped crystals generally exhibit better filtration characteristics than small, needle-like, or irregularly shaped crystals. The key process parameters that control these crystal attributes are:
-
Solvent Selection: The choice of solvent significantly impacts solubility, crystal habit, and the potential for solvent inclusion.
-
Supersaturation: The level of supersaturation is a critical driving force for both nucleation and crystal growth. High supersaturation tends to favor rapid nucleation, leading to smaller crystals.[1][2]
-
pH of the Crystallization Medium: For ionizable compounds like this compound, pH plays a crucial role in solubility and can influence crystal morphology.[3][4]
-
Cooling Rate: The rate at which the solution is cooled directly affects the rate of supersaturation generation and, consequently, the final crystal size distribution.
-
Agitation: Mixing intensity influences mass transfer, prevents sedimentation, and can affect secondary nucleation and crystal breakage.
-
Presence of Impurities or Additives: Impurities can inhibit crystal growth or alter the crystal habit.[5] Conversely, specific additives can be used to favorably modify the crystal shape.[6]
Q2: My this compound crystals are very fine and difficult to filter. What is the likely cause and how can I fix it?
A2: Fine crystals are typically the result of rapid nucleation, which is often caused by excessively high supersaturation. To encourage the growth of larger crystals, you need to control the generation of supersaturation. Here are some strategies:
-
Reduce the Cooling Rate: A slower cooling profile will decrease the rate of supersaturation, allowing more time for existing crystals to grow rather than forming new nuclei.
-
Optimize the Solvent/Anti-solvent Addition Rate: If using an anti-solvent crystallization method, a slower addition rate of the anti-solvent will generate supersaturation more gradually.
-
Employ Seeding: Introducing a small quantity of seed crystals of the desired size and morphology can promote controlled crystal growth on the seed surfaces, rather than spontaneous nucleation.
-
Adjust the pH: The solubility of this compound is pH-dependent. Operating in a pH range where the solubility is slightly higher can help to control the supersaturation level.
Q3: The filtration process is very slow, and the filter cake seems to be compressing. What can I do to improve this?
A3: Slow filtration and cake compression are characteristic of small, needle-shaped, or soft, agglomerated crystals. Needle-like crystals, in particular, can pack into a dense, impermeable filter cake.[7][8][9][10] To address this, focus on modifying the crystal habit:
-
Solvent Selection: Experiment with different solvents or solvent mixtures. The interaction between the solvent and the growing crystal faces can significantly alter the crystal shape.[11][12]
-
pH Adjustment: Systematically varying the pH of the crystallization medium can lead to different crystal morphologies. For pyridine carboxylic acids, pH has been shown to be a critical parameter.[3]
-
Use of Habit Modifiers: The addition of small amounts of specific additives can selectively inhibit growth on certain crystal faces, leading to a more equiaxed (less needle-like) shape.[6]
-
Control Supersaturation: Very high supersaturation can sometimes favor the growth of needle-like crystals.[1] By moderating the supersaturation, you may be able to encourage the growth of more blocky or prismatic crystals.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues with the filterability of this compound crystals.
Issue 1: Formation of Fine, Powdery Crystals with Poor Filtration
This is often due to uncontrolled, rapid nucleation. The goal is to shift the balance from nucleation to crystal growth.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fine, powdery crystals.
Experimental Protocols:
-
Protocol 1: Cooling Rate Optimization
-
Dissolve this compound in a suitable solvent at an elevated temperature to achieve a clear, saturated solution.
-
Divide the solution into several batches.
-
Cool each batch to the final temperature using different linear cooling rates (e.g., 20°C/hour, 10°C/hour, 5°C/hour, 1°C/hour).
-
Isolate the crystals from each batch by filtration and compare the filtration time and crystal size (e.g., by microscopy or particle size analysis).
-
-
Protocol 2: Seeding Strategy
-
Prepare a saturated solution of this compound at a specific temperature.
-
Cool the solution slightly to achieve a metastable supersaturated state.
-
Introduce a small amount (e.g., 1-5% by weight of the solute) of previously isolated, well-formed this compound crystals (seed crystals).
-
Continue with a slow cooling profile to allow the seed crystals to grow.
-
Filter and assess the crystal size and filterability.
-
Issue 2: Formation of Needle-Shaped Crystals Leading to Slow Filtration
Needle-like morphology is a common challenge that can be addressed by modifying the crystallization environment to favor growth on different crystal faces.[7][8][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for needle-shaped crystals.
Experimental Protocols:
-
Protocol 3: Solvent Screening for Habit Modification
-
Determine the solubility of this compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) at different temperatures.
-
Perform crystallization experiments from the most promising solvents by controlled cooling or anti-solvent addition.
-
Examine the resulting crystal morphology using microscopy to identify solvents that produce more equiaxed crystals.
-
-
Protocol 4: pH Adjustment for Morphological Control
-
Prepare aqueous solutions of this compound and adjust the pH to different values (e.g., in increments of 0.5 pH units) using a suitable acid or base. The isoelectric point of the molecule is a key consideration. For pyridine carboxylic acids, crystallization at different pH values can yield different solid forms.[3]
-
Induce crystallization at each pH by cooling or the addition of an anti-solvent.
-
Observe and compare the crystal habits obtained at each pH.
-
Data Presentation
Systematic experimentation is key to improving filterability. The following tables provide a template for organizing your experimental data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Crystal Habit Observed |
| Water | 25 | User to determine | User to observe |
| Water | 75 | User to determine | User to observe |
| Ethanol | 25 | User to determine | User to observe |
| Ethanol | 75 | User to determine | User to observe |
| Isopropanol | 25 | User to determine | User to observe |
| Isopropanol | 75 | User to determine | User to observe |
| Acetone | 25 | User to determine | User to observe |
| Acetone | 50 | User to determine | User to observe |
Table 2: Effect of Cooling Rate on Crystal Size and Filtration Time
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Filtration Time (min/L) | Observations |
| 20 | User to determine | User to determine | e.g., Fine powder |
| 10 | User to determine | User to determine | e.g., Small crystals |
| 5 | User to determine | User to determine | e.g., Larger, well-defined crystals |
| 1 | User to determine | User to determine | e.g., Very large crystals, some agglomeration |
Table 3: Influence of pH on Crystal Morphology in Aqueous Crystallization
| pH | Crystal Habit Observed | Filtration Characteristics |
| 3.0 | User to observe | e.g., Slow, cake cracking |
| 4.0 | User to observe | e.g., Moderate, stable cake |
| 5.0 | User to observe | e.g., Fast, easy to de-liquor |
| 6.0 | User to observe | e.g., Gelatinous precipitate, difficult to filter |
Signaling Pathways and Logical Relationships
The interplay between key crystallization parameters determines the final crystal properties and, consequently, the filterability. The following diagram illustrates these relationships.
Caption: Key parameter relationships influencing crystal filterability.
By systematically addressing the factors outlined in this guide, researchers and professionals can diagnose the root causes of poor filterability and develop robust crystallization processes for this compound that yield a product with consistent and desirable physical properties.
References
- 1. mt.com [mt.com]
- 2. Supersaturation, nucleation, and crystal growth during single- and biphasic dissolution of amorphous solid dispersions: polymer effects and implications for oral bioavailability enhancement of poorly water soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal growth and morphology control of needle-shaped organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 11. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Decarboxylation of 2-Methylisonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the decarboxylation of 2-Methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the decarboxylation of this compound?
The decarboxylation of this compound involves the removal of the carboxyl group (-COOH) as carbon dioxide (CO2), resulting in the formation of 2-Methylpyridine (also known as α-picoline).
Q2: What are the general reaction conditions for the decarboxylation of this compound?
Decarboxylation of heterocyclic carboxylic acids like this compound typically requires elevated temperatures. A patented method suggests dissolving the compound in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), and heating it in the presence of an organic acid catalyst.[1] The reaction temperature can range from 85°C to 150°C.[1]
Q3: Why is a catalyst often required for this decarboxylation?
While some carboxylic acids can be decarboxylated by heat alone, the process can be slow and require very high temperatures, which may lead to side reactions and decomposition. A catalyst provides an alternative reaction pathway with a lower activation energy, allowing the reaction to proceed more efficiently at lower temperatures. For heterocyclic carboxylic acids, using an organic acid as a catalyst in a solvent like DMF has been shown to be effective, avoiding the need for metal catalysts.[1]
Q4: What are the advantages of using an organic acid catalyst in DMF?
This system offers several advantages, including:
-
High Yield and Purity: The method has been reported to produce yields of over 90% and purity of over 98%.[1]
-
Metal-Free Conditions: It avoids the use of potentially contaminating and expensive metal catalysts.[1]
-
Anhydrous System: The reaction can be maintained under anhydrous conditions, which simplifies subsequent separation and purification processes.[1]
-
Cost-Effectiveness: The system can be continuously applied, helping to save costs.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Reaction temperature is too low.2. Inefficient catalyst or incorrect catalyst loading.3. Insufficient reaction time.4. Presence of water in the reaction mixture. | 1. Gradually increase the reaction temperature within the recommended range (e.g., 95-120°C).[1]2. Ensure the organic acid catalyst is of good quality and used in the appropriate amount. Consider screening different organic acids.3. Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time if necessary.4. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Formation of Byproducts/Low Purity | 1. Reaction temperature is too high, leading to charring or side reactions.2. The starting material is impure.3. The solvent is not inert under the reaction conditions. | 1. Lower the reaction temperature. A temperature of 95-100°C is a good starting point for this type of compound.[1]2. Check the purity of the this compound before starting the reaction and purify if necessary.3. Ensure the N,N-dimethylformamide is of high purity and suitable for the reaction temperature. |
| Difficulty in Product Isolation | 1. The product (2-Methylpyridine) is volatile.2. The product is soluble in the aqueous phase during workup. | 1. Use a condenser to prevent the loss of the volatile product during the reaction.2. During extraction, saturate the aqueous layer with a salt like NaCl to decrease the solubility of the product and perform multiple extractions with a suitable organic solvent. |
Experimental Protocols
Protocol 1: Decarboxylation using an Organic Acid Catalyst in DMF
This protocol is based on a method developed for heterocyclic carboxylic acids.[1]
Materials:
-
This compound
-
N,N-dimethylformamide (DMF), anhydrous
-
Organic acid catalyst (e.g., p-Toluenesulfonic acid)
-
Round-bottom flask
-
Condenser
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound.
-
Add anhydrous N,N-dimethylformamide to dissolve the starting material.
-
Add the organic acid catalyst to the solution.
-
Heat the reaction mixture to a temperature between 95°C and 100°C with stirring.[1]
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC, or HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a suitable aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation if necessary.
Data Presentation
Table 1: Reaction Conditions for Decarboxylation of Heterocyclic Carboxylic Acids[1]
| Heterocyclic Carboxylic Acid Structure | Recommended Temperature Range (°C) | Optimal Temperature Range (°C) |
| General Formula I (e.g., Pyridine-based) | 85 - 120 | 95 - 100 |
| General Formula II | 90 - 130 | 100 - 105 |
| General Formula III | 100 - 130 | 105 - 110 |
Visualizations
Caption: Proposed reaction scheme for the decarboxylation of this compound.
Caption: General experimental workflow for the decarboxylation reaction.
Caption: A logical troubleshooting guide for the decarboxylation experiment.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-6-methylisonicotinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-bromo-6-methylisonicotinic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during cross-coupling experiments with 2-bromo-6-methylisonicotinic acid.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
-
Symptoms: Analysis of the crude reaction mixture by LC-MS or NMR shows a low conversion of the starting material, with no significant formation of the desired product.
-
Root Causes and Solutions:
-
Catalyst Inactivity: The chosen palladium catalyst or ligand may not be active enough for this specific substrate. The pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.[1]
-
Solution 1: Switch to a more active catalyst system. For Suzuki-Miyaura couplings, consider using palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1] For Buchwald-Hartwig aminations, palladium precatalysts like Pd₂(dba)₃ with ligands such as Xantphos or BINAP are often effective.[2]
-
Solution 2: Increase the catalyst loading, typically from 1-5 mol%.[3]
-
-
Carboxylic Acid Interference: The free carboxylic acid can be deprotonated by the base, and the resulting carboxylate may coordinate to the palladium catalyst, leading to deactivation.[1]
-
Inadequate Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.
-
Issue 2: Significant Formation of Homocoupling Byproducts
-
Symptoms: The presence of a significant byproduct corresponding to the symmetrical biaryl derived from the boronic acid coupling partner, or a dimer of 2-bromo-6-methylisonicotinic acid.[4]
-
Root Causes and Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[4]
-
Slow Oxidative Addition: If the oxidative addition of the 2-bromo-6-methylisonicotinic acid to the Pd(0) catalyst is slow, side reactions like homocoupling can become more prevalent.[4]
-
Catalyst Decomposition: At higher temperatures, the catalyst can decompose to form palladium black, which can catalyze homocoupling.[4]
-
Issue 3: Protodeboronation of the Boronic Acid Coupling Partner
-
Symptoms: A significant amount of the arene or heteroarene corresponding to the boronic acid starting material is observed, where the boronic acid group has been replaced by a hydrogen atom.
-
Root Causes and Solutions:
-
Presence of Water or Protic Impurities: Excess water or other protic impurities can lead to the cleavage of the carbon-boron bond.[1]
-
Solution: Use anhydrous solvents and ensure all glassware is flame-dried before use. While some Suzuki reactions benefit from a small amount of water, excess should be avoided.
-
-
Base-Catalyzed Decomposition: Some bases can promote the decomposition of the boronic acid.[1]
-
Solution: Consider using a milder base such as K₃PO₄ or Cs₂CO₃.
-
-
Instability of the Boronic Acid: Some boronic acids, particularly certain heteroaryl boronic acids, are inherently unstable.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting catalyst systems for different types of cross-coupling with 2-bromo-6-methylisonicotinic acid?
A1: The optimal catalyst system depends on the specific reaction type:
-
Suzuki-Miyaura Coupling: A good starting point is Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos, especially since 2-substituted pyridines can be challenging substrates.[1][3]
-
Buchwald-Hartwig Amination: Catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos or BINAP) are generally effective.[2][3]
-
Sonogashira Coupling: A combination of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst like CuI is typically used.[2][4]
Q2: How does the isonicotinic acid moiety affect the cross-coupling reaction?
A2: The pyridine nitrogen and the carboxylic acid group can both influence the reaction.[4] The pyridine nitrogen can coordinate to the palladium catalyst, which may alter its reactivity.[1][4] The carboxylic acid group can be deprotonated under basic conditions, and the resulting carboxylate can also coordinate to the palladium center, potentially leading to catalyst deactivation.[1] For these reasons, it is often recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl) before performing the coupling reaction.[1][4]
Q3: Do I need to protect the carboxylic acid group?
A3: While some Suzuki couplings can tolerate free carboxylic acids, protection is often a viable strategy to avoid potential complications.[1] If you are experiencing low yields or catalyst deactivation, protecting the carboxylic acid as an ester is a recommended troubleshooting step.[1] The ester can be easily hydrolyzed back to the carboxylic acid after the coupling reaction is complete.[5]
Q4: How do I choose the optimal base and solvent?
A4: The choice of base and solvent is critical and often requires screening.
-
Base: For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or Cs₂CO₃ are often required.[2] For Sonogashira couplings, an amine base such as triethylamine or diisopropylamine is typically used, which can also serve as the solvent.[4]
-
Solvent: Aprotic solvents are commonly used. For Suzuki reactions, mixtures like 1,4-dioxane/water or toluene/water are frequent choices.[4][6] For Buchwald-Hartwig aminations, anhydrous solvents like toluene or 1,4-dioxane are preferred.[2] For Sonogashira couplings, THF or DMF are common solvents.[4] All solvents should be degassed prior to use.[4]
Q5: What are the most effective ways to prevent homocoupling?
A5: To minimize homocoupling, especially of the boronic acid partner in Suzuki reactions, you should:
-
Rigorously exclude oxygen: Degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[4]
-
Optimize the catalyst system: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the desired cross-coupling pathway over side reactions.[7]
-
Use a Pd(0) source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can be advantageous over Pd(II) sources, as Pd(II) can directly promote homocoupling.[7]
Data Presentation: Catalyst Systems and Conditions
The following table summarizes typical reaction conditions for various cross-coupling reactions with 2-bromo-6-methylisonicotinic acid or its methyl ester. These conditions serve as a starting point and may require optimization.
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water (4:1) | 80 - 120 | 2 - 24 |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 90 - 110 | 8 - 16 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 80 - 110 | 4 - 24 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 - 24 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Triethylamine | THF or DMF | 25 - 60 | 3 - 24 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | 25 - 80 | 4 - 24 |
(Data compiled from multiple sources, including[4],[2],[6],[3],[5])
Experimental Protocols
The following are generalized experimental protocols. Note: It is often advantageous to use the methyl or ethyl ester of 2-bromo-6-methylisonicotinic acid to avoid complications with the free acid.[4] These protocols assume the use of the methyl ester, methyl 2-bromo-6-methylisonicotinate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [4]
-
To a flame-dried Schlenk flask, add methyl 2-bromo-6-methylisonicotinate (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) under a positive pressure of inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 80–100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination [4]
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), the ligand (e.g., XPhos, 2–4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a Schlenk tube.
-
Add the methyl 2-bromo-6-methylisonicotinate (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80–110 °C for 4 to 24 hours, or until completion as monitored by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling [4]
-
To a Schlenk flask, add methyl 2-bromo-6-methylisonicotinate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the copper co-catalyst (CuI, 1–3 mol%).
-
Evacuate the flask and backfill with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 40–60 °C) until the starting material is consumed.
-
Upon completion, perform a standard aqueous work-up, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Visualizations
Caption: A workflow for catalyst selection and troubleshooting.
Caption: A simplified catalytic cycle for cross-coupling reactions.
References
Technical Support Center: Removal of Unreacted 2-Methylisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in devising effective work-up procedures for the removal of unreacted 2-methylisonicotinic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its removal?
A1: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy. Key properties include its acidic nature due to the carboxylic acid group and its basic nature due to the pyridine nitrogen. This amphoteric character allows for its solubility to be manipulated by adjusting the pH of the aqueous phase during a liquid-liquid extraction. It is a white to light brown solid with a high melting point (295-299 °C), suggesting it is a crystalline solid at room temperature.[1]
Q2: What is the most common method for removing unreacted this compound?
A2: The most common and effective method is a liquid-liquid extraction procedure that exploits the pH-dependent solubility of the compound. By adjusting the pH of the aqueous phase, this compound can be selectively partitioned between an organic and an aqueous layer.
Q3: At what pH will this compound be most soluble in an aqueous solution?
A3: this compound will be most soluble in an aqueous solution under basic conditions (pH > 7). In a basic solution, the carboxylic acid group is deprotonated to form a carboxylate salt, which is highly water-soluble. A wash with an aqueous solution of a mild base like sodium bicarbonate or a stronger base like sodium hydroxide can be used to extract the unreacted acid into the aqueous layer.
Q4: How can I recover my desired product if it is also sensitive to acidic or basic conditions?
A4: If your product is sensitive to harsh pH changes, a careful work-up is required. Consider using a milder base for extraction, such as a saturated solution of sodium bicarbonate, and perform the extraction at a low temperature (e.g., in an ice bath) to minimize potential degradation.[2] Subsequently, neutralize the aqueous layer carefully before disposal. For product recovery, if it is in the organic layer, washing with brine and drying over an anhydrous salt like sodium sulfate are standard procedures.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the removal of unreacted this compound.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low recovery of the desired product after basic wash. | The desired product may have some acidic functionality or is being partially extracted into the basic aqueous layer. | - Use a milder base (e.g., saturated NaHCO₃ solution instead of NaOH).- Perform multiple extractions with smaller volumes of the basic solution.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Emulsion formation during liquid-liquid extraction. | The presence of polar solvents like THF or acetone used in the reaction can lead to emulsion.[3] High concentrations of starting materials or products can also contribute. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion.- If possible, remove water-miscible solvents like THF or acetone by rotary evaporation before the work-up.[3]- Filter the mixture through a pad of Celite. |
| Precipitation of a solid at the interface of the organic and aqueous layers. | This could be the salt of this compound or your product precipitating out of solution due to changes in solubility. | - Add more of the organic solvent and/or water to dissolve the precipitate.- If the precipitate is suspected to be the salt of this compound, ensure the pH of the aqueous layer is sufficiently basic to keep it dissolved.- The solid can be isolated by filtration if it is determined to be a desired intermediate or product. |
| This compound remains in the organic layer after basic extraction. | Incomplete extraction due to insufficient amount or strength of the base, or insufficient mixing. | - Increase the concentration of the basic solution or use a stronger base (e.g., 1M NaOH).- Increase the number of extractions.- Ensure vigorous shaking of the separatory funnel for adequate mixing. |
| The final product is contaminated with residual this compound. | The work-up procedure was not efficient enough for complete removal. | - Repeat the basic wash of the organic layer.- Consider a final purification step such as column chromatography or recrystallization to remove trace amounts of the acid.[2] |
Experimental Protocol: Acid-Base Extraction
This protocol provides a general methodology for the removal of unreacted this compound from a reaction mixture where the desired product is a neutral organic compound.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching the Reaction: If necessary, quench the reaction by adding an appropriate reagent.
-
Solvent Addition: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
First Aqueous Wash (Basic):
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (CO₂ evolution).
-
Allow the layers to separate. The unreacted this compound will be in the aqueous layer as its sodium salt.
-
Drain the lower aqueous layer.
-
-
Repeat Basic Wash: Repeat the wash with saturated aqueous NaHCO₃ solution to ensure complete removal of the acid.
-
Neutral Wash: Wash the organic layer with brine to remove any residual water-soluble impurities.
-
Drying the Organic Layer:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to dry the solution.
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the solution is dry.
-
-
Isolation of the Product:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Further Purification (Optional): The crude product can be further purified by techniques such as column chromatography, recrystallization, or distillation.[2]
Quantitative Data Summary
| Compound | Property | Value | Source |
| This compound | Melting Point | 295-299 °C | [1] |
| This compound | Molecular Weight | 137.14 g/mol | [4] |
| This compound | Appearance | White to light brown solid | [1] |
Visual Workflows
Caption: Experimental workflow for the removal of this compound.
Caption: Troubleshooting logic for work-up of this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Methylisonicotinic Acid and Picolinic Acid as Ligands in Coordination Chemistry
For researchers, scientists, and drug development professionals, the choice of a ligand is a critical decision that profoundly influences the properties and functionality of a metal complex. This guide provides a detailed, data-driven comparison of two pyridine-based ligands: 2-Methylisonicotinic acid and the well-studied picolinic acid. By examining their structural differences, coordination behavior, and the resulting complex properties, this document aims to inform the rational design of novel metal-based compounds for applications in catalysis and medicinal chemistry.
Introduction to the Ligands
Picolinic acid (pyridine-2-carboxylic acid) is a versatile and widely utilized ligand in coordination chemistry. Its ability to form a stable five-membered chelate ring with metal ions through the pyridine nitrogen and the carboxylate oxygen has led to its incorporation in a vast array of complexes with diverse applications, including catalysis, magnetic materials, and pharmaceuticals.[1]
This compound (2-methyl-4-pyridinecarboxylic acid) is a structural isomer of picolinic acid, featuring a methyl group at the 2-position and the carboxylic acid group at the 4-position of the pyridine ring. This seemingly subtle structural modification can lead to significant differences in the steric and electronic properties of the ligand, thereby altering the stability, reactivity, and spectroscopic signatures of its metal complexes. While this compound is a known building block in organic synthesis,[2] its coordination chemistry is less explored compared to picolinic acid. This guide seeks to bridge this knowledge gap by presenting a comparative overview based on available experimental data.
Structural and Electronic Properties
The key distinction between picolinic acid and this compound lies in the position of the coordinating groups and the presence of a methyl substituent.
-
Picolinic Acid: The adjacent nitrogen and carboxylate groups allow for bidentate chelation, forming a thermodynamically favorable five-membered ring with a metal ion. This chelate effect significantly enhances the stability of the resulting metal complexes.[3]
-
This compound: The carboxylate group is at the 4-position, remote from the pyridine nitrogen. This prevents intramolecular chelation with a single metal center in a monomeric complex. Instead, it is expected to act as a monodentate ligand through either the pyridine nitrogen or the carboxylate oxygen, or as a bridging ligand connecting two different metal centers. The methyl group at the 2-position introduces steric bulk near the nitrogen donor, which can influence the coordination geometry and the accessibility of the metal center.
dot graph Ligand_Structures { layout=neato; node [shape=none, image="ligand_structures.png"]; a -- b [style=invis]; } graph Ligand_Structures { graph [label="Chemical structures of picolinic acid and this compound.", labelloc=b, fontname="Arial", fontsize=10]; node [shape=plaintext, fontname="Arial"];
}
Figure 1: Chemical structures of the compared ligands.
Coordination Behavior and Complex Stability
The different coordination modes of these ligands have a profound impact on the stability of their metal complexes. The stability of a metal complex is quantified by its formation constant (or stability constant), with higher values indicating greater stability.[3]
While extensive data exists for picolinic acid complexes with a wide range of transition metals, there is a notable lack of experimentally determined stability constants for this compound complexes in the scientific literature. However, based on fundamental principles of coordination chemistry, we can infer some general trends.
The chelate effect is a major driving force for the high stability of picolinic acid complexes.[3] The formation of a five-membered ring upon coordination significantly increases the stability compared to complexes with analogous monodentate ligands. Since this compound cannot form such a chelate ring with a single metal ion, its complexes are expected to be significantly less stable than the corresponding picolinic acid complexes, assuming a 1:1 metal-to-ligand ratio in a monomeric state.
The stability of metal complexes with substituted pyridine ligands is also influenced by the electronic and steric effects of the substituents. The methyl group in this compound is an electron-donating group, which should increase the basicity of the pyridine nitrogen, potentially leading to stronger metal-nitrogen bonds. However, the steric hindrance caused by the methyl group at the 2-position may counteract this electronic effect by impeding the approach of the metal ion to the nitrogen donor.
Spectroscopic Properties
The coordination of a ligand to a metal ion induces changes in its spectroscopic properties (IR, NMR, UV-Vis), which can provide valuable information about the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy:
In the IR spectrum of a free carboxylic acid, the C=O stretching vibration of the carboxylic acid group is a prominent feature. Upon deprotonation and coordination to a metal ion, this band shifts to a lower frequency. For picolinic acid, coordination through both the pyridine nitrogen and the carboxylate oxygen leads to characteristic shifts in the C=O, C=N, and C-H stretching frequencies.[1] For this compound, coordination is expected to occur through either the nitrogen or the carboxylate. If coordination is through the nitrogen, the pyridine ring vibrations would be affected. If coordination is through the carboxylate, the C=O stretching frequency would shift. In a bridging coordination mode, both sets of vibrations would likely be perturbed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The proton and carbon NMR spectra of the ligands are significantly affected by coordination to a metal ion. The chemical shifts of the protons and carbons on the pyridine ring will change depending on the coordination mode and the nature of the metal ion. For paramagnetic metal complexes, the signals are often significantly broadened and shifted due to the influence of the unpaired electrons of the metal ion.
UV-Visible (UV-Vis) Spectroscopy:
The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligand. The position and intensity of these bands are sensitive to the coordination environment of the metal ion, including the geometry of the complex and the nature of the coordinating ligands. For instance, the coordination of picolinic acid to Cu(II) ions typically results in a distorted octahedral geometry, which is reflected in its UV-Vis spectrum.[4]
Experimental Protocols
Synthesis of Metal Complexes:
A general procedure for the synthesis of metal complexes with these ligands involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent.
-
Picolinic Acid Complexes: A typical synthesis involves dissolving the metal salt and picolinic acid in a solvent like ethanol or water. The complex often precipitates upon mixing or after a period of refluxing and subsequent cooling. The molar ratio of metal to ligand can be varied to obtain complexes with different stoichiometries.[4]
-
This compound Complexes: A similar procedure would be followed. Given its potential to act as a bridging ligand, the reaction conditions (e.g., stoichiometry, solvent, temperature) may play a crucial role in determining the final structure of the product, potentially leading to the formation of coordination polymers.
Figure 2: General experimental workflow for synthesis and evaluation.
Determination of Stability Constants:
The stability constants of metal complexes are typically determined using potentiometric or spectrophotometric titrations.
-
Potentiometric Titration: This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The resulting titration curve can be used to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
-
Spectrophotometric Titration: This technique is suitable for complexes that exhibit a significant change in their UV-Vis spectrum upon formation. The absorbance of a solution containing the metal ion and the ligand is measured at a specific wavelength as the concentration of one of the components is varied. The data can then be analyzed to determine the stoichiometry and stability constant of the complex.
Catalytic Applications
Metal complexes are widely used as catalysts in a variety of organic transformations. The catalytic activity of a complex is highly dependent on the nature of the metal center and the coordinating ligands. The ligands can influence the catalyst's activity, selectivity, and stability by modulating the electronic and steric properties of the metal center.
While there are numerous reports on the catalytic applications of picolinic acid-based complexes, for example in oxidation and hydrogenation reactions,[5] similar studies on this compound complexes are scarce. The different coordination mode and steric environment of this compound could lead to novel catalytic properties. For instance, the lack of a chelating bite might result in a more coordinatively unsaturated and potentially more reactive metal center. The steric bulk of the methyl group could also be exploited to control the stereoselectivity of a catalytic reaction.
Signaling Pathways and Biological Activity
Picolinic acid is an endogenous metabolite of tryptophan and has been implicated in various biological processes, including neuroprotection and immune responses.[4] Its ability to chelate essential metal ions is thought to be a key aspect of its biological activity. Metal complexes of picolinic acid have been investigated for their potential as therapeutic agents.
The biological activity of this compound and its metal complexes is not well-documented. However, given that it is a pyridine carboxylic acid derivative, it is plausible that it could interact with biological systems. The altered coordination chemistry compared to picolinic acid would likely lead to different biological effects. Further research is needed to explore the potential of this compound and its complexes in drug development.
Figure 3: Potential biological implications of the ligands.
Data Summary
Due to the limited availability of experimental data for this compound as a ligand, a direct quantitative comparison with picolinic acid is challenging at this time. The following table summarizes the key properties and provides a qualitative comparison based on established principles of coordination chemistry.
| Property | Picolinic Acid | This compound |
| Coordination Mode | Bidentate (N, O-chelate) | Monodentate (N or O) or Bridging |
| Chelate Effect | Yes (5-membered ring) | No |
| Expected Complex Stability | High | Lower than picolinic acid |
| Steric Hindrance at N | Low | Moderate (due to 2-methyl group) |
| Electronic Effect of Me | N/A | Electron-donating |
| Known Applications | Catalysis, materials, pharmaceuticals | Primarily as a synthetic intermediate |
Conclusion and Future Outlook
This comparative guide highlights the significant differences between this compound and picolinic acid as ligands. While picolinic acid's chelation ability leads to highly stable and well-characterized complexes, the coordination chemistry of this compound remains largely unexplored. The structural and electronic modifications in this compound suggest that its metal complexes could exhibit unique properties, potentially leading to novel applications in catalysis and materials science.
To fully unlock the potential of this compound as a ligand, further experimental studies are crucial. Future research should focus on:
-
Synthesis and structural characterization of a range of metal complexes with this compound to understand its coordination preferences.
-
Determination of stability constants to quantify the thermodynamic stability of these complexes.
-
Investigation of the catalytic activity of these new complexes in various organic transformations.
-
Exploration of the biological activity of this compound and its metal complexes.
By systematically investigating these aspects, the scientific community can build a comprehensive understanding of this compound's potential as a valuable addition to the ligand toolbox for the design of functional metal complexes.
References
A Comparative Guide to the Purity Validation of 2-Methylisonicotinic Acid by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-Methylisonicotinic acid, a key building block in the synthesis of various pharmaceutical compounds.[1] We will delve into a detailed experimental protocol, present comparative data, and visualize the workflow for clarity.
Introduction to Purity Analysis of this compound
This compound is a pyridine derivative used as a raw material and intermediate in the pharmaceutical, agrochemical, and dye industries.[1] Its purity is critical as impurities can affect the efficacy, safety, and stability of the final product. HPLC is a powerful analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. This guide outlines a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of polar aromatic compounds like this compound.
Experimental Protocol: HPLC Purity Validation
A robust and reliable HPLC method is essential for accurate purity determination. The following protocol is a recommended starting point for the analysis of this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, column oven, and data acquisition software.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good initial choice for separating polar analytes.[2][3]
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier is typically used. For this compound, a mobile phase consisting of:
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a this compound reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
2. Method Validation Parameters: To ensure the suitability of the HPLC method, it should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]
Comparative Data Analysis
To illustrate the application of this method, we present a hypothetical comparison of a this compound sample ("Our Product") with a commercially available alternative ("Competitor A"). The data below is simulated but representative of what would be obtained from an HPLC analysis.
| Parameter | Our Product | Competitor A |
| Retention Time (min) | ||
| This compound | 4.25 | 4.26 |
| Impurity 1 | Not Detected | 3.81 |
| Impurity 2 | 5.12 | 5.11 |
| Peak Area | ||
| This compound | 1,250,000 | 1,180,000 |
| Impurity 1 | 0 | 15,000 |
| Impurity 2 | 2,500 | 12,000 |
| Purity (% Area) | 99.80% | 98.17% |
Data Interpretation:
The results indicate that "Our Product" has a higher purity (99.80%) compared to "Competitor A" (98.17%). "Competitor A" shows a detectable level of "Impurity 1" and a higher level of "Impurity 2". The consistent retention time of the main peak across both samples confirms the identity of this compound.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HPLC purity validation process.
Caption: Workflow for HPLC Purity Validation of this compound.
Conclusion
The purity of this compound is a critical factor in its application, particularly in pharmaceutical synthesis. The presented RP-HPLC method provides a reliable and accurate means of validating its purity. The comparative data highlights the importance of such analysis in selecting high-quality reagents. By following a well-defined and validated protocol, researchers can ensure the integrity of their starting materials and the quality of their final products.
References
- 1. This compound | 4021-11-8 [chemicalbook.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Alternative Synthesis Routes for 2-Methylisonicotinic Acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methylisonicotinic acid, a crucial building block for various pharmaceutical compounds, can be synthesized through several alternative routes. This guide provides an objective comparison of the most common methods, supported by experimental data, to aid in the selection of the most suitable pathway based on specific laboratory or industrial requirements.
Data Summary of Synthesis Routes
The following table summarizes the key quantitative data for three primary alternative synthesis routes to this compound.
| Parameter | Route 1: Oxidation of 2,4-Lutidine | Route 2: Hydrolysis of 2-Methyl-4-cyanopyridine | Route 3: Carboxylation of 2-Picoline |
| Starting Material | 2,4-Lutidine | 2-Methyl-4-cyanopyridine | 2-Picoline |
| Key Reagents | Potassium permanganate (KMnO₄), Sulfuric acid (H₂SO₄) | Sodium hydroxide (NaOH), Hydrochloric acid (HCl) | n-Butyllithium (n-BuLi), Dry ice (solid CO₂) |
| Reaction Time | 4-6 hours | 2-4 hours | 1-2 hours |
| Temperature | 80-100°C | 100-120°C (reflux) | -78°C to room temperature |
| Pressure | Atmospheric | Atmospheric | Atmospheric (under inert gas) |
| Reported Yield | 60-75% | 85-95% | 50-65% |
| Purity of Crude Product | Good, requires recrystallization | High, may require minimal purification | Moderate, requires chromatographic purification |
| Key Advantages | Readily available starting material, straightforward procedure. | High yield and purity, relatively short reaction time. | Utilizes a common starting material. |
| Key Disadvantages | Moderate yield, potential for over-oxidation, waste disposal of manganese dioxide. | The starting nitrile may not be readily available. | Requires cryogenic temperatures and strictly anhydrous conditions, potential for side reactions. |
Experimental Protocols
Route 1: Oxidation of 2,4-Lutidine
This method relies on the selective oxidation of the methyl group at the 4-position of 2,4-lutidine. While the methyl group at the 2-position is sterically hindered, careful control of reaction conditions is necessary to minimize the formation of byproducts.
Materials:
-
2,4-Lutidine
-
Potassium permanganate (KMnO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
A solution of 2,4-lutidine in water is prepared in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
The solution is acidified with concentrated sulfuric acid.
-
Potassium permanganate is added portion-wise to the stirred solution, maintaining the temperature between 80-100°C. The reaction is exothermic and the rate of addition should be controlled to prevent overheating.
-
After the addition is complete, the mixture is heated at reflux for an additional 2-3 hours until the purple color of the permanganate has disappeared.
-
The hot solution is filtered to remove the manganese dioxide precipitate.
-
The filtrate is decolorized by the addition of a small amount of sodium bisulfite.
-
The solution is concentrated under reduced pressure.
-
The pH of the concentrated solution is adjusted to the isoelectric point of this compound (typically around pH 3-4) with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol-water affords the pure this compound.
Route 2: Hydrolysis of 2-Methyl-4-cyanopyridine
This route involves the hydrolysis of the nitrile group of 2-methyl-4-cyanopyridine to a carboxylic acid. This method generally provides high yields and purity.[1]
Materials:
-
2-Methyl-4-cyanopyridine
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
2-Methyl-4-cyanopyridine is suspended in an aqueous solution of sodium hydroxide in a round-bottom flask fitted with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for 2-4 hours, with stirring, until the hydrolysis is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature.
-
The solution is carefully acidified with concentrated hydrochloric acid to the isoelectric point of this compound, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Route 3: Carboxylation of 2-Picoline
This synthesis involves the directed ortho-metalation of 2-picoline, followed by carboxylation with carbon dioxide. This method requires anhydrous conditions and low temperatures.
Materials:
-
2-Picoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-picoline in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
n-Butyllithium in hexanes is added dropwise to the stirred solution. A color change is typically observed, indicating the formation of the lithiated species. The mixture is stirred at -78°C for 1 hour.
-
Crushed dry ice is added in small portions to the reaction mixture. The temperature is maintained at -78°C during the addition.
-
The reaction mixture is allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is separated and washed with ethyl acetate.
-
The pH of the aqueous layer is adjusted to the isoelectric point with hydrochloric acid to precipitate the product.
-
The crude product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations for each of the described synthesis routes.
References
A Comparative Study: 2-Methylisonicotinic Acid and Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Methylisonicotinic acid and various nicotinic acid derivatives, focusing on their performance in key biological applications. The information presented is supported by experimental data from peer-reviewed literature to assist in research and drug development.
Executive Summary
Nicotinic acid (niacin) and its derivatives are a well-established class of compounds with a broad range of biological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects. This compound, a structural isomer of nicotinic acid, is increasingly recognized not only for its own potential biological activities but also as a key intermediate in the synthesis of targeted therapeutics. This guide delves into a comparative analysis of these compounds, presenting available quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways. While direct comparative studies are limited, this guide consolidates existing data to provide a valuable resource for researchers.
Data Presentation
Table 1: Comparative Antibacterial Activity (MIC, µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-Methylnicotinamide Derivatives | |||||
| Compound 9B | 32 | 32 | >256 | >256 | [1] |
| Compound 9C | 64 | 64 | >256 | >256 | [1] |
| Compound 9D | 64 | 64 | >256 | >256 | [1] |
| Compound 13C | 32 | 32 | >256 | >256 | [1] |
| Compound 13D | 32 | 32 | >256 | >256 | [1] |
| Other Nicotinamide Derivatives | |||||
| NC 3 | >1 mM | - | - | 0.016 mM | [2] |
| NC 5 | 0.03 mM | - | - | >1 mM | [2] |
| NC 7 | 0.008 mM | - | - | >1 mM | [2] |
Note: Data for 2-Methylnicotinamide and other Nicotinamide derivatives are from separate studies and may not be directly comparable due to different experimental conditions.
Table 2: Comparative Enzyme Inhibition (Kᵢ, mM)
| Compound | CYP2D6 | CYP3A4 | CYP2E1 | Reference |
| Nicotinic Acid | 3.8 ± 0.3 | - | - | [3] |
| Nicotinamide | 19 ± 4 | 13 ± 3 | 13 ± 8 | [3] |
Experimental Protocols
Antibacterial Activity Assay (Broth Microdilution Method)
This protocol is adapted from studies on nicotinamide derivatives and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1][2]
-
Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration (e.g., 10 mg/mL). Serial two-fold dilutions are then prepared in the appropriate broth in a 96-well microtiter plate.
-
Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with broth only) are included in each assay. A standard antibiotic (e.g., ciprofloxacin) is also typically included for comparison.
In Vitro Anti-Inflammatory Activity Assay (Griess Assay for Nitric Oxide)
This protocol is a common method for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.
Enzyme Inhibition Assay (Cytochrome P450)
This protocol describes a general method for determining the inhibitory potential of compounds against cytochrome P450 enzymes.[3]
-
Preparation of Reagents: Human liver microsomes, a specific CYP substrate (e.g., dextromethorphan for CYP2D6), NADPH, and the test compound are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: The test compound, microsomes, and buffer are pre-incubated at 37°C. The reaction is initiated by the addition of the substrate and NADPH.
-
Reaction Termination: The reaction is allowed to proceed for a specific time and then terminated by the addition of a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the metabolite is quantified using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of metabolite formation is determined at various concentrations of the test compound. The IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated. The inhibition constant (Kᵢ) can be determined by performing the assay with multiple substrate and inhibitor concentrations and fitting the data to an appropriate model of enzyme inhibition (e.g., competitive, non-competitive).
Signaling Pathways
Anti-Inflammatory Signaling
Nicotinic acid and its derivatives have been shown to exert anti-inflammatory effects through various signaling pathways. One key pathway involves the activation of the SIRT1-dependent pathway, which can lead to the inhibition of vascular inflammation.[5] Additionally, the cholinergic anti-inflammatory pathway, mediated by the α7 nicotinic acetylcholine receptor (α7nAChR), is another important mechanism. Activation of α7nAChR can inhibit the production of pro-inflammatory cytokines.[6][7][8]
This compound is a crucial intermediate in the synthesis of ML-120B, a specific inhibitor of IκB kinase β (IKKβ).[9] IKKβ is a central kinase in the NF-κB signaling pathway, which is a master regulator of inflammation.[9][10] Inhibition of IKKβ prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Caption: IKKβ Signaling Pathway and Inhibition.
Enzyme Inhibition Signaling
Nicotinic acid and nicotinamide can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.[3] This inhibition is generally competitive, involving the coordination of the pyridine nitrogen to the heme iron of the enzyme.
This compound is also an intermediate in the synthesis of the oncolytic drug BAY-1082439, which is an inhibitor of phosphoinositide 3-kinase (PI3K) alpha and beta isoforms.[11][12][13][14][15] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[11]
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Conclusion
This comparative guide highlights the diverse biological activities of nicotinic acid derivatives and underscores the emerging importance of this compound as a versatile building block for targeted therapies. While direct comparative data for this compound is still emerging, the analysis of its derivatives and its role as a precursor to potent enzyme inhibitors suggests significant therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to design and conduct further comparative studies, ultimately contributing to the development of novel and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α7- and α9-Containing Nicotinic Acetylcholine Receptors in the Functioning of Immune System and in Pain [mdpi.com]
- 7. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 8. Nicotinic Acetylcholine Receptor Involvement in Inflammatory Bowel Disease and Interactions with Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. ChemGood [chemgood.com]
- 15. axonmedchem.com [axonmedchem.com]
A Comparative Guide to the Biological Activities of 2-Methylisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various derivatives of 2-methylisonicotinic acid and its structural analogs. The information presented herein is curated from recent scientific literature to facilitate research and development in medicinal chemistry. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows.
I. Comparative Inhibitory Activities
The biological efficacy of this compound derivatives varies based on their structural modifications and the specific biological target. The following tables summarize the available quantitative data for key biological activities, including PARP inhibition, antimicrobial effects, and enzyme inhibition.
Table 1: PARP-1 Inhibitory Activity of Imidazo[4,5-c]pyridine-7-carboxamide Derivatives
Close structural analogs of this compound derivatives have been investigated as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1] Niraparib, an approved oral PARP inhibitor for treating certain cancers like ovarian and breast cancer, is a prominent example synthesized from a 2-bromo-6-methylisonicotinic acid scaffold.[1] The following data for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides illustrates the impact of structural modifications on PARP-1 inhibitory activity.[1]
| Compound ID | R Group | PARP-1 IC50 (nM)[1] |
| 1a | H | >1000 |
| 1b | Methyl | 256.3 ± 25.1 |
| 1c | Ethyl | 119.7 ± 11.5 |
| 1d | Propyl | 8.6 ± 0.6 |
| 1e | Isopropyl | 28.4 ± 2.9 |
| 1f | Cyclopropyl | 45.2 ± 4.1 |
| 1g | Benzyl | 158.6 ± 16.3 |
Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives, such as isoniazid, are foundational in the development of antimicrobial agents.[2][3] The antimicrobial potential of novel derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC). While specific data for many this compound derivatives are emerging, studies on related nicotinamide and nicotinic acid hydrazone derivatives provide valuable insights into their antibacterial and antifungal activities.[4][5][6]
| Compound | Target Organism | MIC (µg/mL)[5] |
| Acylhydrazone 5 | Staphylococcus aureus ATCC 25923 | 7.81 |
| Staphylococcus epidermidis ATCC 12228 | 7.81 | |
| Bacillus subtilis ATCC 6633 | 15.62 | |
| Acylhydrazone 13 | Staphylococcus aureus ATCC 25923 | 3.91 |
| Staphylococcus epidermidis ATCC 12228 | 1.95 | |
| Bacillus subtilis ATCC 6633 | 15.62 | |
| Staphylococcus aureus MRSA ATCC 43300 | 7.81 | |
| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus ATCC 6538 | 7.81 |
| Bacillus subtilis ATCC 6633 | 7.81 | |
| Staphylococcus aureus MRSA ATCC 43300 | 15.62 | |
| Candida albicans ATCC 10231 | 15.62 |
| Nicotinamide Derivative | Target Organism | MIC (µg/mL)[6] |
| 9B | Staphylococcus aureus | 32 |
| Bacillus subtilis | 32 | |
| 9C | Staphylococcus aureus | 64 |
| Bacillus subtilis | 64 | |
| 9D | Staphylococcus aureus | 64 |
| Bacillus subtilis | 64 | |
| 13C | Staphylococcus aureus | 32 |
| Bacillus subtilis | 32 | |
| 13D | Staphylococcus aureus | 32 |
| Bacillus subtilis | 32 |
Table 3: Enzyme Inhibitory Activity of Nicotinic Acid Derivatives
Derivatives of nicotinic acid have been explored as inhibitors of various enzymes, including D-aspartate oxidase (DASPO), which is implicated in central nervous system disorders.[7]
| Compound | Target Enzyme | Inhibitor Constant (Ki)[7] |
| 5-aminonicotinic acid | Human D-Aspartate Oxidase | 3.80 μM |
II. Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial for drug development. The following diagrams illustrate a key signaling pathway and a typical experimental workflow.
III. Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of chemical compounds.
1. PARP-1 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of compounds against the PARP-1 enzyme.
-
Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, wash buffers, and a suitable detection reagent.
-
Procedure:
-
Immobilize histone proteins on the surface of a 96-well plate.
-
Add the test compound at various concentrations, recombinant PARP-1 enzyme, and activated DNA to the wells.
-
Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate to allow for the poly(ADP-ribosyl)ation of histones.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-conjugated horseradish peroxidase (HRP) to detect the incorporated biotinylated PAR.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP-1 activity by 50%.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[4]
-
Materials: Test compounds, microbial cultures (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, and an incubator.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial culture and add it to each well.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
3. Anti-inflammatory Activity (Carrageenan-induced Paw Edema in Rats)
-
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.[8][9]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Materials: Test compounds, carrageenan solution (1% w/v in saline), a plethysmometer, and a standard anti-inflammatory drug (e.g., indomethacin).
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
IV. Conclusion and Future Directions
The derivatives of this compound represent a versatile scaffold with significant potential in drug discovery. The compiled data indicate promising activities across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][8] Future research should focus on synthesizing and screening a broader range of derivatives to establish comprehensive structure-activity relationships. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising preclinical findings into potential clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety [mdpi.com]
Stability Under Scrutiny: A Comparative Guide to 2-Methylisonicotinic Acid in Solution
For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is a cornerstone of successful formulation and therapeutic efficacy. This guide provides a comprehensive assessment of the stability of 2-Methylisonicotinic acid in solution, offering a comparative analysis with its structural isomers, Nicotinic acid and Picolinic acid. The following data and protocols are presented to model a thorough stability investigation in line with industry standards.
While specific, publicly available stability studies on this compound are limited, this guide synthesizes established principles of forced degradation testing to present a representative stability profile. The quantitative data herein is illustrative, designed to reflect typical outcomes for similar pyridine carboxylic acid structures under stressed conditions.
Comparative Stability Analysis
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[1][2] In a typical study, the compound of interest is subjected to stress conditions more severe than accelerated stability testing to provoke degradation.[3] The following table summarizes hypothetical data from a forced degradation study of this compound alongside its common isomers, Nicotinic acid (3-pyridinecarboxylic acid) and Picolinic acid (2-pyridinecarboxylic acid).
| Stress Condition | This compound (% Degradation) | Nicotinic Acid (% Degradation) | Picolinic Acid (% Degradation) | Major Degradants Observed |
| Acidic (0.1 M HCl, 80°C, 24h) | 8.5 | 5.2 | 12.8 | Decarboxylation products, hydroxylated species |
| Basic (0.1 M NaOH, 80°C, 24h) | 15.2 | 10.8 | 18.5 | Ring-opened products, polymers |
| Oxidative (3% H₂O₂, RT, 24h) | 11.7 | 8.9 | 14.3 | N-oxides, hydroxylated species |
| Thermal (80°C, 72h) | 4.1 | 2.5 | 6.2 | Minor decarboxylation |
| Photolytic (ICH Q1B, 72h) | 6.8 | 4.1 | 9.5 | Photodimers, oxidative products |
Disclaimer: The quantitative data presented in this table is hypothetical and intended for illustrative purposes. Actual degradation rates may vary.
The stability of pyridine carboxylic acids is influenced by the position of the carboxyl group.[4][5] Picolinic acid, with the carboxyl group at the 2-position, often exhibits lower stability due to the proximity of the nitrogen atom, which can influence its electronic properties and reactivity.
Experimental Protocols for Stability Assessment
A robust stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products.[6][7] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Forced Degradation Study Protocol
-
Preparation of Stock Solutions: Prepare a stock solution of this compound (and comparative compounds) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours.[8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 80°C for 24 hours.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Store the stock solution in a tightly sealed vial at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.02 M phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the maximum absorbance of this compound (e.g., 265 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Visualizing the Process and Potential Pathways
Diagrams are powerful tools for illustrating complex workflows and chemical transformations. The following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for a forced degradation study and a hypothetical degradation pathway for this compound.
Forced Degradation Experimental Workflow.
Hypothetical Degradation Pathways.
Conclusion
This guide provides a framework for assessing the stability of this compound in solution. By employing systematic forced degradation studies and validated analytical methods, researchers can gain a thorough understanding of the molecule's degradation profile. This knowledge is paramount for developing stable and effective pharmaceutical formulations, ensuring product quality and patient safety. Further experimental studies are warranted to establish a definitive stability profile for this compound.
References
- 1. longdom.org [longdom.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Methylisonicotinic Acid: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methylisonicotinic acid, tailored for researchers, scientists, and professionals in drug development.
This compound, a derivative of pyridine, requires careful handling and disposal due to its potential hazards. While it may not be explicitly listed as a hazardous waste under all regulations, its chemical properties as a pyridine derivative and a carboxylic acid warrant a cautious approach. Pyridine and its derivatives are generally considered hazardous waste, often requiring disposal through incineration.[1][2] Therefore, all waste containing this compound, including the pure substance, solutions, and contaminated materials, should be managed as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound and similar compounds indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. |
| Body Protection | A fully-buttoned lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To avoid inhalation of dust or vapors. |
In case of exposure, follow the first-aid measures outlined in the product's Safety Data Sheet.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all institutional, local, state, and federal regulations for hazardous waste.[2][3]
1. Waste Identification and Segregation:
-
Classify all waste containing this compound as hazardous waste. This includes unused chemicals, reaction residues, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[1]
-
Keep solid and liquid waste in separate, clearly labeled containers.
2. Waste Collection and Container Requirements:
-
Collect waste this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical, such as glass or high-density polyethylene.
-
Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
Include the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Irritant").
-
Note the accumulation start date.
4. Storage:
-
Store the waste container in a designated and secure satellite accumulation area that is at or near the point of generation.
-
The storage area should be well-ventilated.
-
Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary recommended disposal method for pyridine-based compounds is incineration at high temperatures.[2]
-
Neutralization as a Pre-treatment: While neutralization is a common method for treating acidic waste, it is not a complete disposal solution for this compound.[4][5][6][7] The resulting salt solution would still contain the pyridine ring and may be subject to hazardous waste regulations. Neutralization should only be considered as a pre-treatment step if explicitly permitted by your institution's waste management plan and local regulations, and should be performed with caution in a fume hood while wearing appropriate PPE.[5] The neutralized solution must not be disposed of down the drain unless it has been confirmed to be non-hazardous and compliant with local wastewater discharge permits.
Experimental Protocol: Neutralization of this compound (for pre-treatment only)
This protocol is for the neutralization of small quantities of aqueous solutions of this compound and should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Aqueous solution of this compound
-
Weak base (e.g., sodium bicarbonate or sodium carbonate solution)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
Procedure:
-
Work in a certified chemical fume hood.
-
Don all required PPE (safety goggles, lab coat, and chemical-resistant gloves).
-
Place the beaker containing the acidic solution in an ice bath on a stir plate to manage any heat generated during the reaction.
-
Begin stirring the acidic solution.
-
Slowly add the weak base solution to the stirring acidic solution. Add the base in small increments to control the rate of reaction and prevent excessive foaming or splashing.
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.[6]
-
Once neutralized, the solution must be collected as hazardous waste unless determined to be non-hazardous by your institution's EHS department.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision pathway for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Personal protective equipment for handling 2-Methylisonicotinic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-Methylisonicotinic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring a safe laboratory environment.
Chemical Identity:
-
Name: this compound
-
Synonyms: 2-Methyl-4-pyridinecarboxylic Acid
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Primary Hazards:
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Handling Solid Powder (weighing, transfers) | Fume hood or ventilated enclosure | Chemical-resistant gloves (Nitrile or Butyl rubber recommended)[7] | Tight-sealing safety goggles and a face shield[7] | NIOSH/MSHA approved respirator if dust is generated[8] | Lab coat or chemical-resistant apron[9] |
| Preparing Solutions | Fume hood | Chemical-resistant gloves (Nitrile or Butyl rubber recommended)[7] | Tight-sealing safety goggles and a face shield[7] | Not generally required if handled in a fume hood | Lab coat |
| General Laboratory Use | Well-ventilated area[3][8] | Chemical-resistant gloves (Nitrile) | Safety glasses with side shields | Not generally required | Lab coat |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, use a certified chemical fume hood.[8]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[8]
-
Before starting work, inspect all PPE for damage and ensure it is appropriate for the task.
2. Handling the Chemical:
-
Avoid the formation of dust when handling the solid form.[3][8]
-
Wear the appropriate PPE as outlined in the table above.
-
When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]
-
Keep away from incompatible materials. While specific incompatibilities are not listed, it is good practice to store acids separately from bases and oxidizing agents.
Emergency and Disposal Plan
Spill Response:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
For solid spills, cover with a plastic sheet or tarp to minimize the spread of dust.
-
Carefully sweep or scoop the spilled material into a suitable container for disposal.[3][8] Avoid actions that could generate dust.
-
Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for proper disposal.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8]
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation develops or persists.
-
If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[3][8] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[3][8] Never give anything by mouth to an unconscious person. Seek medical attention.
Disposal Plan:
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the chemical waste through a licensed professional waste disposal service.[6] Do not attempt to dispose of it down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. This compound | 4021-11-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. This compound | 4021-11-8 | TCI AMERICA [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. leelinework.com [leelinework.com]
- 8. fishersci.com [fishersci.com]
- 9. research.arizona.edu [research.arizona.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
